Ald-Ph-NHS ester
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-NHS Ester: Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Ald-Ph-NHS ester, a versatile heterobifunctional crosslinker used extensively in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details the core chemical characteristics of this compound and its derivatives, offers detailed experimental protocols for its use, and illustrates its chemical structure and reaction pathways.
Core Concepts and Chemical Structure
This compound, chemically known as 4-formylbenzoic acid N-hydroxysuccinimide ester, is a crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. This dual functionality allows for a two-step, controlled conjugation to biomolecules.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction forms a stable and effectively irreversible amide bond under physiological conditions.[1][2]
-
Benzaldehyde Group: The aldehyde is an electrophile that can react with various nucleophiles. It is particularly useful for forming stable oxime linkages with aminooxy-functionalized molecules or hydrazone bonds with hydrazine-containing compounds.[3][4] This provides an orthogonal conjugation strategy to the amine-reactive NHS ester.
The core structure of this compound is often incorporated with polyethylene (B3416737) glycol (PEG) spacers of varying lengths (e.g., PEG2, PEG4, PEG8, PEG24). These PEG linkers enhance the aqueous solubility of the reagent and the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[5]
Below is a diagram illustrating the chemical structure of the core this compound molecule.
Chemical Properties
The chemical properties of this compound can vary depending on the length of the PEG spacer. The following tables summarize the properties of the core molecule and its common PEGylated derivatives.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 4-Formylbenzoic acid N-hydroxysuccinimide ester | [6] |
| Molecular Formula | C12H9NO5 | [6] |
| Molecular Weight | 247.2 g/mol | [6] |
| CAS Number | 60444-78-2 | [6] |
| Purity | >90% | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage Conditions | -20°C, desiccated |[8] |
Table 2: Chemical Properties of PEGylated this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Reference(s) |
|---|---|---|---|---|---|
| Ald-Ph-PEG2-NHS ester | C19H22N2O8 | 406.4 | 95% | DMSO, DCM, DMF | [9][10] |
| Ald-Ph-PEG4-NHS ester | C23H30N2O10 | 494.5 | 98% | Water, DMSO, DCM, DMF | [11] |
| Ald-Ph-PEG8-NHS ester | C31H46N2O14 | 670.7 | 95% | DMSO, DCM, DMF | [7][12] |
| Ald-Ph-PEG24-NHS ester | C63H110N2O30 | 1375.6 | 98% | Water, DMSO, DCM, DMF |[1][13] |
Synthesis
The synthesis of this compound is typically achieved through the activation of its corresponding carboxylic acid, 4-formylbenzoic acid, with N-hydroxysuccinimide. A common method involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent.[2][14]
The general reaction is as follows:
-
4-formylbenzoic acid and N-hydroxysuccinimide are dissolved in a suitable solvent (e.g., dioxane, dimethoxyethane, or dichloromethane).
-
The carbodiimide coupling agent is added to the solution, often at a cool temperature (0-4°C) to control the reaction rate.
-
The reaction mixture is stirred for several hours at room temperature.
-
The by-product of the carbodiimide (e.g., dicyclohexylurea if DCC is used) is removed by filtration.
-
The final product, this compound, is isolated and purified, often by recrystallization.
Experimental Protocols
General Protocol for Protein Labeling via NHS Ester Reaction
This protocol outlines a general procedure for conjugating an this compound to a protein through its primary amine groups.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Borate)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (the optimal pH for NHS ester reactions is 8.3-8.5).[15][16]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[13]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a high concentration (e.g., 10 mg/mL). NHS esters are susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.[6][13] The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 9.[10][12]
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the ester is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or for 2-4 hours at 4°C.[2]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
General Protocol for Oxime Ligation via Aldehyde Reaction
This protocol describes the subsequent reaction of the aldehyde-modified protein with an aminooxy-containing molecule.
Materials:
-
Aldehyde-modified protein from the previous protocol
-
Aminooxy-functionalized molecule (e.g., a drug, a dye, or biotin)
-
Reaction buffer: pH 6.5-7.5 (e.g., PBS).[4] Aniline can be used as a catalyst to accelerate the reaction.[4]
Procedure:
-
Prepare Solutions: Dissolve the aminooxy-containing molecule in a suitable buffer. The aldehyde-modified protein should already be in a compatible buffer after purification.
-
Conjugation Reaction: Add a molar excess of the aminooxy-functionalized molecule to the aldehyde-modified protein.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted components.
Mandatory Visualizations
Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for using this compound to create an antibody-drug conjugate (ADC).
Reaction Pathway
This diagram illustrates the chemical reactions occurring at each stage of the bioconjugation process.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 8. Ald-Ph-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 9. glenresearch.com [glenresearch.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. neb.com [neb.com]
Navigating the Solubility and Application of Ald-Ph-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the efficiency and reliability of crosslinking agents. Among these, Ald-Ph-NHS ester has emerged as a valuable tool, particularly in the construction of antibody-drug conjugates (ADCs). A critical, yet often challenging, aspect of working with this reagent is understanding its solubility characteristics in both organic solvents and aqueous buffers, which directly impacts reaction efficiency and reproducibility. This guide provides a comprehensive overview of the solubility, stability, and handling of this compound and its derivatives, supported by experimental protocols and workflow diagrams to facilitate its successful application in research and drug development.
Solubility Profile of this compound and its PEGylated Derivatives
The solubility of this compound is a key consideration for its use in bioconjugation. While highly soluble in organic solvents, its aqueous solubility is limited. This has led to the development of PEGylated versions to enhance its performance in aqueous reaction environments.
Table 1: Solubility of this compound Variants
| Compound | Solvent | Solubility | Concentration | Notes |
| This compound | DMSO | Soluble | 100 mg/mL | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ald-Ph-PEG2-NHS ester | DMSO, DCM, DMF | Soluble | Not specified | The PEG spacer enhances hydrophilicity. |
| Ald-Ph-PEG4-NHS ester | Water, DMSO, DCM, DMF | Soluble | Not specified | The PEG4 spacer significantly increases aqueous solubility.[2][3] |
| Ald-Ph-PEG8-NHS ester | DMSO, DCM, DMF | Soluble | Not specified | |
| Ald-Ph-PEG24-NHS ester | Water, DMSO, DCM, DMF | Soluble | Not specified | Described as an aqueous soluble PEG linker.[4] |
Stability in Aqueous Buffers: The Critical Role of Hydrolysis
A crucial factor governing the utility of this compound in aqueous media is its susceptibility to hydrolysis. The N-hydroxysuccinimide (NHS) ester is a moisture-sensitive functional group that readily hydrolyzes, particularly at neutral to alkaline pH. This hydrolysis reaction competes with the desired amidation reaction with the primary amine on the target biomolecule.
The rate of hydrolysis is highly dependent on the pH of the buffer. As the pH increases, the rate of hydrolysis accelerates significantly.
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | Room Temperature | ~1 hour[5] |
| 8.6 | 4 | 10 minutes[1] |
This data underscores the importance of careful pH control and prompt use of the dissolved this compound in aqueous solutions to maximize conjugation efficiency.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which can then be added to the aqueous reaction buffer.
Materials:
-
This compound
-
Anhydrous, amine-free DMSO
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Use the freshly prepared stock solution immediately for the conjugation reaction. Storage of the stock solution is not recommended due to the moisture sensitivity of the NHS ester.
Protocol 2: General Procedure for Antibody Conjugation with this compound
This protocol provides a general workflow for the conjugation of this compound to an antibody. The molar excess of the linker and the reaction conditions may need to be optimized for specific antibodies and desired degrees of conjugation.
Materials:
-
Antibody in a suitable amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS)
-
Freshly prepared this compound stock solution in DMSO
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to an amine-free buffer such as PBS using dialysis or a desalting column.
-
Adjust the concentration of the antibody to a suitable level (typically 1-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the antibody.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound, its hydrolysis byproducts, and the quenching agent by purifying the antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Antibody-Drug Conjugation using this compound.
Caption: Reaction pathway of this compound with an antibody.
By understanding the fundamental principles of solubility and stability, and by employing robust experimental protocols, researchers can effectively harness the potential of this compound for the development of novel bioconjugates and targeted therapeutics. The provided data and workflows serve as a valuable resource for navigating the practical aspects of working with this important crosslinking agent.
References
An In-Depth Technical Guide to the Reactivity of Ald-Ph-NHS Ester with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of bioconjugation has been revolutionized by the development of heterobifunctional crosslinkers, enabling the precise and stable linkage of molecules for a myriad of applications, including the generation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these critical reagents, the Ald-Ph-NHS ester has emerged as a valuable tool. This non-cleavable linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an aldehyde group. This guide provides a comprehensive technical overview of the reactivity of the NHS ester functionality of this compound towards primary amines, a cornerstone reaction in the construction of complex biomolecular conjugates.
Core Principles of this compound Reactivity
The reactivity of the this compound towards primary amines is centered on the highly reactive nature of the NHS ester group. This group readily undergoes nucleophilic acyl substitution with unprotonated primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of polypeptides. The reaction results in the formation of a stable and irreversible amide bond, a desirable feature for in vivo applications of bioconjugates.[1][]
The reaction proceeds optimally under mild, slightly basic conditions, typically within a pH range of 7.2 to 8.5.[][3] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of a significant competing reaction, the hydrolysis of the NHS ester, is manageable.
The Competing Reaction: Hydrolysis
A critical factor to consider in any conjugation strategy involving NHS esters is the competing hydrolysis reaction, where the ester reacts with water to yield an unreactive carboxylic acid. The rate of hydrolysis is highly pH-dependent, increasing significantly with a rise in pH.[4] This underscores the importance of careful pH control during the conjugation reaction to maximize the yield of the desired amine-conjugated product.
Quantitative Data on NHS Ester Reactivity and Stability
While specific kinetic data for the this compound is not extensively published, the reactivity and stability of the NHS ester functional group are well-characterized and can be summarized as follows. This data provides a strong foundation for designing and optimizing conjugation protocols.
| Parameter | Value | Conditions | Reference(s) |
| Optimal Reaction pH | 7.2 - 8.5 | Aqueous buffers | [][3] |
| Half-life of Hydrolysis | 4 - 5 hours | pH 7.0, 0°C | [4] |
| 10 minutes | pH 8.6, 4°C | [4] | |
| Reaction Time | 30 - 120 minutes | Room temperature or 4°C | [] |
| Commonly Used Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | pH 7.2 - 8.5 | [4] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | - | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound for conjugation to primary amine-containing molecules, such as proteins or antibodies.
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or other amine-free buffer such as Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), they must be removed by dialysis or buffer exchange into the Conjugation Buffer prior to the reaction.[7]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the linker over the protein.[5] The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[6][8] Protect from light if the conjugated molecule is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and byproducts from the conjugated protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6]
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).
-
Protocol 2: Characterization of the Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol describes a common method for estimating the number of linker molecules conjugated to a protein.
Materials:
-
Purified protein-linker conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the wavelength corresponding to the maximum absorbance of the phenyl group of the linker (approximately 254 nm).
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), accounting for the contribution of the linker to the A280 reading if necessary.
-
Calculate the concentration of the conjugated linker using its molar extinction coefficient at its maximum absorbance wavelength.
-
The DOL is the molar ratio of the conjugated linker to the protein.
Visualizing Workflows and Mechanisms
To further elucidate the processes involving this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for protein conjugation.
Application in Antibody-Drug Conjugate (ADC) Development
In the context of ADC development, the this compound serves as a linker to attach a cytotoxic drug to an antibody. The NHS ester end reacts with lysine residues on the antibody, while the aldehyde functionality can be used in a subsequent step to conjugate the drug, often through a hydrazone or oxime linkage.
Caption: Simplified workflow for ADC synthesis.
Conclusion
The this compound is a versatile and effective heterobifunctional crosslinker for the conjugation of primary amine-containing molecules. Its NHS ester functionality provides a reliable method for forming stable amide bonds under mild conditions. A thorough understanding of its reactivity, particularly in the context of the competing hydrolysis reaction, and the implementation of well-defined experimental protocols are crucial for the successful development of advanced bioconjugates for research, diagnostics, and therapeutic applications. The provided data, protocols, and visualizations serve as a foundational guide for scientists and researchers leveraging the power of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Benzaldehyde-Aminooxy Ligation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Benzaldehyde-Aminooxy Ligation
Benzaldehyde-aminooxy ligation is a powerful chemoselective reaction used to form a stable oxime bond between a benzaldehyde (B42025) and an aminooxy-functionalized molecule. This bioorthogonal conjugation technique is widely employed in chemical biology, drug delivery, and materials science for the precise assembly of complex molecular architectures under mild, aqueous conditions.[1][2] The reaction's high chemoselectivity minimizes side reactions with other functional groups commonly found in biological systems, making it ideal for labeling and modifying sensitive biomolecules such as proteins, peptides, and nucleic acids.[2][3][4][5]
The core of this ligation chemistry is the reaction between the carbonyl group of benzaldehyde and the nucleophilic aminooxy moiety (H₂N-O-R) to form a C=N-O linkage, known as an oxime.[1][2] While the reaction can proceed uncatalyzed, it is often slow at neutral pH.[6][7] The development of catalysts, particularly aniline (B41778) and its derivatives, has significantly expanded the utility of this reaction by dramatically accelerating its rate under physiological conditions.[3][4][6][8]
Reaction Mechanism and Kinetics
The formation of the oxime bond proceeds through a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral hemiaminal intermediate.[7]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final oxime product.[6]
The overall reaction rate is pH-dependent.[6] While acidic conditions (around pH 4.5) are optimal for the uncatalyzed reaction by favoring the dehydration step, such conditions can be detrimental to many biomolecules.[3][4][6] This limitation has led to the widespread adoption of nucleophilic catalysts that enhance reaction rates at neutral pH.
Catalysis of the Oxime Ligation
Aniline and its derivatives, such as p-phenylenediamine (B122844), act as potent catalysts for oxime ligation at neutral pH.[1][2][3][4][8] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the benzaldehyde, which is then readily attacked by the aminooxy nucleophile. This transimination process circumvents the slow direct reaction at neutral pH.[9]
The use of these catalysts can lead to a significant increase in the reaction rate, in some cases up to 120-fold faster than the uncatalyzed reaction.[3][4][8]
Quantitative Data on Reaction Kinetics
The following tables summarize key quantitative data on the kinetics of benzaldehyde-aminooxy ligation under various conditions.
| Reactants | pH | Catalyst (Concentration) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference |
| Aminooxyacetyl-peptide and Benzaldehyde | 7.0 | Aniline (100 mM) | 8.2 ± 1.0 | > 2.3 x 10⁸ | [10][11] |
| 6-Hydrazinopyridyl-peptide and Benzaldehyde | 4.5 | None | 3.0 ± 0.3 | - | [10] |
| 6-Hydrazinopyridyl-peptide and Benzaldehyde | 7.0 | Aniline (100 mM) | 170 ± 10 | (2.3 ± 0.1) x 10⁶ | [10] |
| Catalyst | Concentration | Fold Rate Enhancement (vs. uncatalyzed at pH 7) | Fold Rate Enhancement (vs. aniline at pH 7) | Reference |
| Aniline | 100 mM | Up to 40 | - | [6] |
| p-Phenylenediamine | 2 mM - 10 mM | 120 | 19 - 20 | [3][4][8] |
| m-Phenylenediamine | 750 mM | - | Up to 15 | [12][13] |
Stability of the Oxime Bond
A significant advantage of the benzaldehyde-aminooxy ligation is the high stability of the resulting oxime bond, particularly when compared to other imine-based linkages like hydrazones.[7][10][14][15]
-
Hydrolytic Stability: Oximes are significantly more resistant to hydrolysis than hydrazones, especially at neutral and acidic pH.[14][15] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones.[15] This stability is crucial for applications in biological systems where the conjugate is exposed to aqueous environments for extended periods.[7]
-
pH Dependence: While stable under most physiological conditions, the oxime bond can be cleaved under strongly acidic conditions.[7] The N-O bond itself is relatively weak, with an average bond energy of about 57 kcal/mol.[16]
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to a benzaldehyde-containing molecule.
Materials:
-
Benzaldehyde-functionalized molecule
-
Aminooxy-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium Phosphate buffer (0.1 - 0.3 M), pH 7.0-7.4
-
Aniline or p-phenylenediamine stock solution (e.g., 200 mM in DMF or aqueous buffer)
-
Quenching reagent (e.g., acetone (B3395972) or hydroxylamine)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the benzaldehyde-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer.
-
Prepare a stock solution of the aniline catalyst.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the benzaldehyde-functionalized molecule (1 equivalent) and the aminooxy-functionalized molecule (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM. For p-phenylenediamine, a lower concentration of 2-10 mM can be effective.[3][4][8]
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Quenching and Purification:
-
Once the reaction has reached completion, any unreacted aminooxy groups can be quenched by adding an excess of acetone.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove excess reagents and the catalyst.[11]
-
Protocol for Monitoring Reaction Kinetics by RP-HPLC
Procedure:
-
Prepare the reaction mixture as described in the general protocol.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by adding a small volume of a strong acid or a suitable quenching reagent.
-
Inject the quenched sample onto an RP-HPLC system.
-
Monitor the disappearance of the starting materials and the appearance of the product by detecting the absorbance at a suitable wavelength (e.g., 220 nm and 350 nm for aromatic compounds).[10][11]
-
Calculate the concentration of each species at each time point by integrating the respective peak areas.
-
Fit the data to the appropriate rate equation to determine the rate constants.[10][11]
Visualizations
Caption: Mechanism of Oxime Bond Formation.
Caption: Aniline-Catalyzed Oxime Ligation Cycle.
Caption: General Experimental Workflow for Bioconjugation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of heterobifunctional crosslinkers, essential tools in modern bioconjugation. We will cover their fundamental principles, classify common reagent types, present key quantitative data, and provide detailed experimental protocols for their application. This document aims to serve as a comprehensive resource for professionals engaged in protein modification, therapeutic development, and diagnostics.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents engineered with two different reactive groups, allowing for the covalent linkage of two distinct functional groups on biomolecules like proteins, peptides, or nucleic acids.[1][2] This intrinsic asymmetry is their defining advantage over homobifunctional crosslinkers, which possess two identical reactive ends.[3][4][5]
The distinct reactivity of each end enables controlled, sequential (two-step) conjugation strategies.[6] This approach drastically minimizes undesirable side reactions such as intramolecular crosslinking and homo-oligomerization (polymerization), which are common pitfalls when using homobifunctional reagents in a one-step process.[1][6] This precision is critical for applications demanding high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), the fabrication of biosensors, and probing protein-protein interactions.[1][2]
Figure 1: General structure of a heterobifunctional crosslinker.
Classification and Chemistries
Heterobifunctional crosslinkers are classified based on the functional groups they target, their cleavability, and the nature of their spacer arm.[1]
2.1. Classification by Reactive Groups
The choice of reactive ends dictates the crosslinker's specificity. Common pairings include:
-
Amine-Reactive and Sulfhydryl-Reactive: This is the most widely used class.[1] One end, typically an N-hydroxysuccinimide (NHS) ester, targets primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins.[7] The other end, often a maleimide (B117702), reacts specifically with sulfhydryl (-SH) groups on cysteine residues.[1][7][8] This combination is ideal for linking two different proteins in a controlled manner.[1][8]
-
Amine-Reactive and Photoreactive: These linkers combine a specific amine-reactive group (e.g., NHS ester) with a non-specific photoreactive group (e.g., aryl azide, diazirine).[1][9] The photoreactive group remains inert until activated by UV light, at which point it forms a covalent bond by inserting into nearby C-H or N-H bonds.[1] This is invaluable for photoaffinity labeling to identify unknown binding partners.[1]
-
Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents link sulfhydryl groups to carbonyls (aldehydes or ketones).[1] Carbonyls can be introduced into glycoproteins by periodate (B1199274) oxidation of their carbohydrate moieties, providing an alternative conjugation site away from the protein backbone.[1]
-
"Zero-Length" Crosslinkers: Reagents like carbodiimides (e.g., EDC) are not incorporated into the final structure. They facilitate the direct formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂), effectively crosslinking them with no intervening spacer.[3][5]
2.2. Classification by Spacer Arm Properties
-
Cleavable vs. Non-Cleavable: Cleavable linkers contain a bond (e.g., disulfide, ester) that can be broken under specific conditions, such as in a reducing intracellular environment.[10] This is crucial for applications like ADCs, where the cytotoxic payload must be released from the antibody inside the target cell.[10][11][12] Non-cleavable linkers form highly stable bonds (e.g., thioether), ensuring the conjugate remains intact.[11] These are preferred when a stable, long-term linkage is required.[11][12]
-
Solubility and Length: Spacer arms vary in length and composition. Long spacers can overcome steric hindrance between large molecules.[13][14] Incorporating polyethylene (B3416737) glycol (PEG) units into the spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can improve biocompatibility and reduce aggregation.[4][15][16]
Quantitative Data for Common Crosslinkers
The selection of a crosslinker must be determined empirically for each application.[3] The table below summarizes the properties of several widely used heterobifunctional crosslinkers to guide this selection process.
| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water-Soluble? | Cleavable? | Key Features & Applications |
| SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No | One of the most common non-cleavable linkers for creating stable ADCs and other protein conjugates.[1][3][17] |
| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No | Water-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents, preventing protein precipitation.[2][3][8] |
| SMPB | NHS ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | No | Features a phenyl group in the spacer for increased stability of the maleimide group.[1] |
| LC-SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 13.6 | No | No | A long-chain analog of SMCC for applications where greater distance between conjugated molecules is required. |
| SM(PEG)n | NHS ester (Amine) | Maleimide (Sulfhydryl) | 17.6 - 95.2 | Yes | No | PEGylated linkers enhance solubility and reduce immunogenicity. Available with various numbers (n) of PEG units.[8] |
| NHS-ASA | NHS ester (Amine) | Aryl Azide (Photoreactive) | 9.2 | No | No | Used for photoaffinity labeling to study ligand-receptor interactions.[1] |
| PDPH | Hydrazide (Carbonyl) | Pyridyl Disulfide (Sulfhydryl) | 15.7 | No | Yes (Disulfide) | Links glycoproteins (via oxidized sugars) to sulfhydryl-containing molecules; cleavable by reducing agents.[1] |
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using Sulfo-SMCC
This protocol outlines a general two-step procedure for conjugating a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) using the water-soluble, amine-to-sulfhydryl crosslinker Sulfo-SMCC.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. korambiotech.com [korambiotech.com]
- 4. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 10. purepeg.com [purepeg.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. purepeg.com [purepeg.com]
- 13. cyanagen.com [cyanagen.com]
- 14. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 15. purepeg.com [purepeg.com]
- 16. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and safety profile. This technical guide provides an in-depth exploration of non-cleavable linkers, their mechanism of action, and their impact on the therapeutic performance of ADCs, with a focus on quantitative data and detailed experimental methodologies.
The Core Principle: Stability and Targeted Payload Release
Unlike their cleavable counterparts that are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic drug.[1][2][3] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2][4] This fundamental difference in mechanism imparts several key advantages to ADCs employing non-cleavable linkers.
The primary advantage of a non-cleavable linker is its enhanced stability in systemic circulation.[2][5] This increased plasma stability minimizes the premature release of the potent cytotoxic payload, thereby reducing the potential for off-target toxicity to healthy tissues and leading to a wider therapeutic window.[2][5] Studies have indicated that ADCs with non-cleavable linkers generally exhibit better in vivo performance and tolerability compared to their cleavable counterparts.[2][5]
Mechanism of Action: An Intracellular Process
The journey of an ADC with a non-cleavable linker from administration to cell death is a multi-step process that relies on the cellular machinery of the target cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[6] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.[6]
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC fuses with a lysosome. The acidic environment and potent proteases within the lysosome lead to the complete degradation of the antibody component of the ADC.[1][7]
-
Payload Release and Cytotoxicity: The proteolytic degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated.[1][7] This payload-linker-amino acid metabolite is the active cytotoxic agent. For instance, in the case of Ado-trastuzumab emtansine (T-DM1), the active metabolite is lysine-MCC-DM1.[2] This active metabolite then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[8][9]
Mechanism of action for an ADC with a non-cleavable linker.
Quantitative Data Presentation
The performance of ADCs with non-cleavable linkers can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for Ado-trastuzumab emtansine (T-DM1), a clinically approved ADC with a non-cleavable linker, and other experimental ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) of Ado-trastuzumab emtansine (T-DM1)
| ADC | Linker Type | Payload | Average DAR |
| Ado-trastuzumab emtansine (T-DM1) | Non-cleavable (SMCC) | DM1 | ~3.5 |
Source:[10]
Table 2: In Vitro Cytotoxicity of Non-cleavable ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) |
| Trastuzumab-thailanstatin | Non-cleavable | N87 | HER2 (High) | 13-43 |
| Trastuzumab-thailanstatin | Non-cleavable | BT474 | HER2 (High) | 13-43 |
| Trastuzumab-thailanstatin | Non-cleavable | HCC1954 | HER2 (High) | <173 |
| Trastuzumab-thailanstatin | Non-cleavable | MDA-MB-361-DYT2 | HER2 (Moderate) | 25-80 (for DAR >3.5) |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | M1S1 | 0.3 nM |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 | M1S1 | 0.3 nM |
| C16 Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 | M1S1 | 0.3 nM |
Table 3: Pharmacokinetic Parameters of Ado-trastuzumab emtansine (T-DM1) in Humans
| Parameter | Value (Mean ± SD) or Median |
| Elimination Clearance | 0.676 L/day |
| Volume of Distribution (Central) | 3.127 L |
| Terminal Elimination Half-life | 3.94 days |
| Cycle 1 Cmax | 74.4 ± 10.1 µg/mL |
| Cycle 1 Ctrough | 1.34 ± 0.802 µg/mL |
| AUCinf (after first dose) | 338 ± 69.5 µg*day/mL |
Table 4: Clinical Efficacy of Ado-trastuzumab emtansine (T-DM1) in the EMILIA Trial
| Endpoint | T-DM1 Arm (Median) | Lapatinib + Capecitabine Arm (Median) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival | 9.6 months | 6.4 months | 0.650 (0.55–0.77) | <0.0001 |
| Overall Survival | 30.9 months | 25.1 months | - | - |
Source:[14]
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of ADC development. The following sections provide detailed methodologies for key experiments used to characterize ADCs with non-cleavable linkers.
Linker Stability Assay (Plasma)
Objective: To assess the stability of the ADC and the integrity of the linker in a biological matrix, simulating in vivo circulation.
Methodology:
-
Preparation of ADC and Plasma:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Thaw frozen human or animal (e.g., mouse, rat) plasma at 37°C. Centrifuge to remove any precipitates.
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of approximately 1 mg/mL.
-
Incubate the plasma-ADC mixture at 37°C in a humidified incubator.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
-
Sample Processing:
-
At each time point, capture the ADC from the plasma sample using an immunoaffinity method (e.g., Protein A or anti-human IgG magnetic beads).
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis:
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR).
-
-
Data Interpretation:
-
A stable non-cleavable linker will show minimal to no change in the average DAR over the incubation period. A significant decrease in DAR would indicate linker instability and premature drug release.
-
Experimental workflow for an in vitro plasma stability assay.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions and controls.
-
Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-120 hours).
-
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Xenograft Model Establishment:
-
Implant human tumor cells (antigen-positive) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, naked antibody control, ADC treatment group, positive control chemotherapy).
-
Administer the treatments intravenously (IV) according to a predetermined dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Excise and weigh the tumors at the end of the study.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Calculate the tumor growth inhibition (TGI) percentage for the ADC-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Experimental workflow for an in vivo efficacy study in a xenograft model.
Conclusion
Non-cleavable linkers are an integral and highly successful component in the design of modern Antibody-Drug Conjugates. Their hallmark of high plasma stability translates to a favorable safety profile by minimizing off-target toxicities. The mechanism of action, which is dependent on the internalization and complete lysosomal degradation of the antibody, ensures that the cytotoxic payload is released specifically within the target cancer cells. While this mechanism limits the "bystander effect," it is highly effective for treating tumors with homogenous antigen expression. The clinical success of Ado-trastuzumab emtansine stands as a testament to the power and potential of non-cleavable linker technology in advancing the field of targeted cancer therapy. As research continues, the development of novel non-cleavable linkers with optimized properties will further expand the therapeutic applications of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. academic.oup.com [academic.oup.com]
- 5. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Spacers in Ald-Ph-NHS Ester Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the sophisticated landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the advanced linker technologies, Ald-Ph-NHS ester linkers incorporating Polyethylene Glycol (PEG) spacers have become instrumental. This guide provides an in-depth examination of the function of these PEG spacers, summarizing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, supported by data and experimental insights.
Deconstructing the Ald-Ph-PEG-NHS Ester Linker
An Ald-Ph-PEG-NHS ester linker is a heterobifunctional molecule meticulously designed for two-step conjugation. Let's break down its components:
-
NHS (N-hydroxysuccinimide) Ester: This is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those on the lysine (B10760008) residues of antibodies and other proteins.[1][2] This reaction is most efficient at a pH of 7-9.[2]
-
Ald-Ph (Benzaldehyde) Group: The benzaldehyde (B42025) moiety provides a second, orthogonal reactive site. It can react with aminooxy-containing molecules or other specific nucleophiles to form stable linkages.[3][4] This dual-reactivity allows for a controlled, stepwise conjugation process.
-
PEG Spacer: The Polyethylene Glycol chain is the flexible, hydrophilic bridge between the two reactive ends.[5] It is not merely a passive connector; it is a functional component that profoundly influences the entire conjugate's behavior.[6][7]
The Multifaceted Functions of the PEG Spacer
The incorporation of a PEG spacer into the linker architecture is a strategic decision aimed at overcoming several challenges in drug development.[8] Its functions are diverse and crucial for optimizing the performance of the final bioconjugate.
Many potent cytotoxic drugs used as payloads in ADCs are highly hydrophobic.[6] Covalently attaching these drugs to an antibody can decrease the overall solubility of the ADC, leading to aggregation.[6][9] This aggregation can render the therapeutic ineffective and increase its immunogenicity. The hydrophilic nature of the PEG spacer counteracts the hydrophobicity of the payload, significantly improving the water solubility of the entire conjugate.[6][7][] This prevents aggregation, ensures the ADC remains stable in the bloodstream, and allows for higher, more effective drug-to-antibody ratios (DARs).[6][9]
PEGylation is a well-established strategy for extending the circulation half-life of therapeutic molecules.[7][] The PEG chain forms a hydration shell around the conjugate, which increases its hydrodynamic radius.[5][9] This larger size reduces renal clearance, prolonging the time the ADC remains in circulation.[5] This extended half-life often leads to greater exposure of the target tissue to the drug, potentially enhancing therapeutic efficacy.[7][11]
The flexible PEG chain can act as a "stealth" shield, masking the payload or parts of the antibody from recognition by the immune system.[5][9] This shielding can reduce the potential for an immune response against the conjugate and minimize non-specific uptake by healthy cells, thereby lowering off-target toxicity.[9]
The PEG spacer provides physical distance between the antibody and the payload. This separation is critical to ensure that neither molecule interferes with the function of the other.[12] The antibody's antigen-binding site remains unobstructed, and the payload's activity is not sterically hindered. Longer PEG chains can provide greater flexibility and spatial separation, which can be crucial when conjugating large molecules.[12]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is not a one-size-fits-all parameter and represents a critical trade-off between enhancing PK properties and maintaining potent cytotoxicity.[7] The choice of length must be optimized for each specific ADC. While longer linkers generally improve in vivo performance, they can sometimes hinder in vitro potency.[7]
| PEG Spacer Length | Impact on Physicochemical Properties | Impact on Pharmacokinetics (PK) | Impact on Efficacy & Tolerability |
| Short (e.g., PEG2-PEG4) | Modest increase in solubility. | Faster clearance, shorter half-life.[7] | May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[7] Conjugates with PEGs smaller than PEG8 may not be well-tolerated.[11] |
| Intermediate (e.g., PEG8-PEG12) | Good balance of solubility enhancement without excessive bulk.[8] | Slower clearance and longer half-life, often considered a balanced approach.[7][11] | Often shows a significant improvement in in vivo efficacy and better tolerability.[7][11] A PEG8 spacer has been shown to enhance solubility for high-DAR conjugates.[8] |
| Long (e.g., PEG24, 4-10 kDa) | Substantial increase in solubility and hydrodynamic size.[8][13] | Significantly prolonged circulation half-life.[7][13] | Can lead to the highest in vivo efficacy, especially for miniaturized ADCs, but may cause a more substantial reduction in in vitro cytotoxicity.[7][13] |
Visualizing Workflows and Functional Relationships
Visual diagrams are essential for conceptualizing the complex interactions and processes in ADC development.
Experimental Protocols
This protocol outlines the general steps for labeling a protein, such as an antibody, with the linker.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Ald-Ph-PEG-NHS Ester.
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., Tris or glycine).
-
Purification system (e.g., dialysis cassettes or gel filtration column).
Procedure:
-
Preparation: Allow the vial of Ald-Ph-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[14][16] Buffers containing primary amines (Tris, glycine) must be avoided as they will compete with the reaction.[14][15]
-
Linker Solution: Immediately before use, prepare a 10 mM stock solution of the Ald-Ph-PEG-NHS Ester by dissolving it in anhydrous DMSO or DMF.[14][16] Do not store the linker in solution, as the NHS ester readily hydrolyzes.[15]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the linker solution to the protein solution.[14][16] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[15][16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14][15]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to consume any unreacted NHS ester.
-
Purification: Remove unreacted linker and byproducts using dialysis or a desalting column to obtain the purified protein-linker conjugate.[14][15] The subsequent conjugation of the payload to the aldehyde group would follow a separate, specific protocol.
This assay is crucial for evaluating the stability of the linker and the ADC in a biological matrix.
Materials:
-
Purified ADC.
-
Control plasma (e.g., human, mouse).
-
Incubator at 37°C.
-
Analytical system (e.g., ELISA, LC-MS) to detect the intact ADC and any released payload.
Procedure:
-
Incubation: Add the ADC to the plasma at a defined concentration.
-
Time Points: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by freezing or adding a precipitation agent) and process the sample to separate the ADC from plasma proteins.
-
Analysis: Analyze the samples using a suitable method. For example, an ELISA can quantify the amount of intact, functional ADC, while LC-MS can detect and quantify the free payload that has been prematurely cleaved from the antibody.
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability and half-life of the conjugate in plasma.
Conclusion
The PEG spacer is a highly functional and indispensable component of modern this compound linkers. Its strategic inclusion addresses fundamental challenges in the development of bioconjugates, particularly ADCs. By enhancing solubility, extending pharmacokinetic half-life, reducing immunogenicity, and providing optimal spatial orientation, the PEG spacer directly contributes to the creation of more stable, safer, and efficacious targeted therapies.[6][] The careful selection of PEG spacer length is a critical optimization step, requiring a balance between improved in vivo performance and the retention of potent biological activity. As linker technology continues to evolve, the versatile and powerful properties of PEG ensure it will remain a cornerstone of advanced bioconjugate design.
References
- 1. purepeg.com [purepeg.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]
- 4. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. labinsights.nl [labinsights.nl]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
Stability and Storage of Ald-Ph-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Aldehyde-Phenyl-N-hydroxysuccinimide (Ald-Ph-NHS) ester, a critical bifunctional linker used in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the efficiency, reproducibility, and success of conjugation reactions. This document outlines the chemical properties, degradation pathways, stability data, and best practices for handling and storage.
Introduction to Ald-Ph-NHS Ester
This compound is a non-cleavable linker that features an aldehyde group and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester facilitates the covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][6] Simultaneously, the aldehyde group allows for reaction with hydrazides or aminooxy-containing molecules, enabling a variety of bioconjugation strategies.[1][4][7] Given its role in constructing complex biomolecules like antibody-drug conjugates (ADCs), the stability of the reactive NHS ester moiety is of utmost importance.
Chemical Stability and Degradation Pathways
The primary concern regarding the stability of this compound, and NHS esters in general, is its susceptibility to hydrolysis. This process competes with the desired aminolysis (reaction with an amine), leading to a reduction in conjugation efficiency.
Hydrolysis
In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide (NHS). This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly with higher pH.[6][8]
Aminolysis
The desired reaction is aminolysis, where a primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and releasing NHS.[] The efficiency of this reaction is also pH-dependent, favoring a slightly basic environment (pH 7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.[6][8]
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, data from analogous aryl NHS esters can provide valuable insights into its stability profile. The following tables summarize the hydrolysis rates of a porphyrin-NHS ester with an aryl carboxylic acid structure, which serves as a reasonable proxy.[10]
Table 1: Half-life of an Analogous Aryl NHS Ester in Aqueous Solution at Room Temperature [10]
| pH | Half-life (t₁/₂) |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
Table 2: Comparison of Hydrolysis and Amidation Rates of an Analogous Aryl NHS Ester [10]
| pH | Hydrolysis t₁/₂ (min) | Amidation t₁/₂ (min) |
| 8.0 | 210 | 80 |
| 8.5 | 180 | 20 |
| 9.0 | 125 | 10 |
These data highlight the critical importance of pH control during conjugation reactions. While the rate of the desired amidation reaction increases with pH, the competing hydrolysis reaction also accelerates.
Recommended Storage Conditions
Proper storage is crucial to maintain the reactivity of this compound. Recommendations are provided for both the solid-state reagent and solutions.
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | Long-term | Store in a desiccator to protect from moisture.[2][4][7] The container should be tightly sealed. |
| Solid | -80°C | Extended | For maximum stability over extended periods.[11] |
| In Solution (Anhydrous DMSO/DMF) | -20°C | Up to 1 month | Use anhydrous solvent to prevent hydrolysis.[6] Aliquot to avoid repeated freeze-thaw cycles and moisture introduction. |
| In Solution (Anhydrous DMSO/DMF) | -80°C | Up to 6 months | For longer-term solution storage, -80°C is recommended.[11] |
Crucial Handling Practices:
-
Warm to Room Temperature Before Opening: To prevent condensation of atmospheric moisture onto the cold reagent, always allow the vial to equilibrate to room temperature before opening.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]
-
Aliquot Stock Solutions: To minimize the introduction of moisture from repeated opening of the main stock, it is highly recommended to prepare and store smaller aliquots.
-
Inert Atmosphere: For utmost stability, especially for long-term storage, blanketing the solid reagent or solution with an inert gas like argon or nitrogen is beneficial.
Experimental Protocols for Stability Assessment
The stability of this compound can be monitored using various analytical techniques. Below are generalized protocols for assessing hydrolysis.
HPLC-Based Stability Assessment
High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of the NHS ester over time by quantifying the decrease in the parent compound and the appearance of the hydrolysis product.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH) to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the aqueous solution at a controlled temperature.
-
At various time points, withdraw aliquots of the reaction mixture.
-
-
Analysis:
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the this compound from its hydrolysis product.
-
Monitor the elution profile using a UV detector at a wavelength where both the ester and the hydrolyzed product absorb (e.g., around 260 nm, characteristic of the NHS leaving group).
-
-
Quantification:
-
Determine the peak areas of the this compound and its hydrolysis product at each time point.
-
Plot the concentration of the remaining this compound against time to determine the rate of hydrolysis.[12]
-
NMR-Based Stability Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the hydrolysis of NHS esters.[13]
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated aqueous buffer (e.g., D₂O with a suitable buffer salt to control pD).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals.
-
-
Analysis:
-
Monitor the disappearance of proton signals corresponding to the NHS ester and the appearance of signals from the hydrolyzed carboxylic acid product. The singlet corresponding to the four protons of the succinimide (B58015) ring is often a convenient signal to integrate.[14]
-
-
Quantification:
-
Integrate the relevant peaks to determine the relative concentrations of the ester and its hydrolysis product over time.
-
Calculate the rate of hydrolysis from these data.
-
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and the presence of moisture. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reactivity of this important linker. For applications requiring high conjugation efficiency, careful control of the reaction pH and time is essential to favor aminolysis over hydrolysis. The experimental protocols outlined in this guide provide a framework for assessing the stability of this compound under specific experimental conditions.
References
- 1. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 2. Ald-Ph-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. Ald-Ph-PEG24-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Ald-Ph-PEG2-NHS ester, 1807521-07-8 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. precisepeg.com [precisepeg.com]
- 12. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 13. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ald-Ph-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Ald-Ph-NHS ester is a versatile, non-cleavable bifunctional linker designed for the precise conjugation of molecules to proteins. This linker contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) (Ald-Ph) group. The NHS ester facilitates the covalent labeling of proteins by reacting with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[1][2][3][4] The benzaldehyde group allows for subsequent conjugation with molecules containing an aminooxy group, providing a two-step strategy for creating complex bioconjugates like antibody-drug conjugates (ADCs).[5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many this compound variants enhances the solubility and stability of the resulting conjugate.[6][7]
These application notes provide a detailed, beginner-friendly protocol for the initial labeling of a protein with an this compound.
Principle of the Reaction
The labeling process is a two-stage reaction. Initially, the NHS ester reacts with primary amines on the protein surface under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[4][8][9] This reaction is highly efficient and a common strategy for protein modification.[1][2] The aldehyde group on the linker remains available for a subsequent, orthogonal reaction with an aminooxy-functionalized molecule, enabling the creation of well-defined bioconjugates.
Experimental Protocols
This section details the methodology for labeling a protein with an this compound. It is crucial to perform a series of small-scale labeling experiments to determine the optimal conditions for your specific protein and desired degree of labeling.[1]
Materials and Reagents
-
Protein of interest (e.g., antibody)
-
This compound (e.g., Ald-Ph-PEG4-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2][3]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5.[1][2][3] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography column like a desalting column)[1]
-
Spectrophotometer
Protocol
-
Protein Preparation:
-
Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in the Reaction Buffer.[3] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein will influence the degree of labeling and should be optimized. A starting point is often a 5 to 20-fold molar excess of the NHS ester.
-
Gently mix the reaction solution by pipetting or gentle vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][4] The reaction is slower at lower pH and temperature.[1]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the Quenching Buffer will react with any remaining unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling using spectrophotometry.
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2]
-
Data Presentation
The following table summarizes key quantitative parameters for the this compound protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[3][11] |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[3][9][12] |
| Molar Ratio (NHS ester:Protein) | 5:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling. |
| Incubation Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation times may be needed at lower pH or temperature.[1][4] |
| Quenching Reagent Conc. | 50 - 100 mM | (e.g., Tris or glycine) |
Visualization
Experimental Workflow
Caption: Workflow for this compound protein labeling.
Signaling Pathway of the Labeling Reaction
Caption: Reaction of this compound with a protein's primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]
- 6. Ald-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 8. biotium.com [biotium.com]
- 9. fluidic.com [fluidic.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
Step-by-Step Guide for Conjugating Ald-Ph-NHS Ester to Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of Ald-Ph-NHS ester to antibodies. This bifunctional linker enables a two-step conjugation strategy, offering researchers greater control over the labeling process and the final conjugate's composition. The protocol is designed for professionals in research, and drug development, providing in-depth methodologies, data interpretation, and visualization of the experimental workflow.
Introduction
Ald-Ph-NHS (Aldehyde-Phenyl-N-Hydroxysuccinimide) ester is a heterobifunctional crosslinker used in bioconjugation. It contains two reactive groups:
-
An N-Hydroxysuccinimide (NHS) ester , which reacts with primary amines (from lysine (B10760008) residues and the N-terminus) on the antibody to form stable amide bonds. This reaction is a widely used method for labeling proteins.
-
An aldehyde group (Ald-Ph) , which provides a secondary, orthogonal reactive site. This aldehyde can be reacted with molecules containing an aminooxy, hydrazide, or hydrazine (B178648) group to form a stable oxime or hydrazone bond, respectively.
This two-step approach is particularly useful for the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. It allows for the initial modification of the antibody with the linker, followed by the conjugation of the payload in a separate, controlled reaction. This can help to optimize the drug-to-antibody ratio (DAR) and reduce the heterogeneity of the final product.
Experimental Protocols
This section details the step-by-step procedure for conjugating this compound to an antibody and the subsequent conjugation of a payload to the introduced aldehyde group.
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 2-10 mg/mL. The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA).
-
This compound: High-purity crosslinker.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5. A carbonate/bicarbonate buffer at pH 8.5-9.0 can also be used to facilitate the NHS ester reaction.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (10-20 kDa MWCO) for removal of excess linker and quenching reagent.
-
Payload: An aminooxy- or hydrazide-functionalized molecule (e.g., drug, fluorescent dye).
-
Payload Conjugation Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5 for oxime ligation.
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE, Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Step 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Conjugation Buffer. This can be done using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the Conjugation Buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
Step 2: Conjugation of this compound to the Antibody
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. NHS esters are moisture-sensitive, so prolonged storage of the solution is not recommended.
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to the antibody. A typical starting point is a 5 to 20-fold molar excess. The optimal ratio should be determined empirically for each antibody.
-
Reaction: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and the quenching reagent by SEC or dialysis against the Payload Conjugation Buffer. The resulting product is the aldehyde-functionalized antibody (Antibody-Ald).
Step 3: Conjugation of Payload to the Aldehyde-Functionalized Antibody
-
Prepare Payload Stock Solution: Dissolve the aminooxy- or hydrazide-functionalized payload in a compatible solvent (e.g., DMSO, water) at a known concentration.
-
Calculate Molar Ratio: Determine the desired molar excess of the payload to the Antibody-Ald. A 5 to 20-fold molar excess is a common starting point.
-
Reaction: Add the calculated volume of the payload stock solution to the purified Antibody-Ald solution.
-
Incubation: Incubate the
How to calculate molar excess of Ald-Ph-NHS ester for labeling
Application Notes and Protocols for Ald-Ph-NHS Ester Labeling
Topic: How to Calculate Molar Excess of this compound for Labeling Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins and other biomolecules containing primary amines.[1] The this compound is a bifunctional linker that incorporates both an amine-reactive NHS ester and an aldehyde group.[2][3] The NHS ester end allows for covalent conjugation to primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[4][5] This application note provides a detailed protocol for calculating the optimal molar excess of this compound and performing the labeling reaction.
Principle of the Reaction
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6] The reaction is highly dependent on pH; it is most efficient in the slightly alkaline range of pH 8.0-8.5, where the primary amines are deprotonated and thus more nucleophilic.[7][8] Competing with this reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[8][9]
Mass_Ester (mg) = Molar_Excess × [Mass_Protein (mg) / MW_Protein (Da)] × MW_Ester (Da)
Figure 2. Experimental workflow for protein labeling with this compound.
Data Presentation: Key Reaction Parameters
The efficiency of the labeling reaction is influenced by several quantitative factors. The table below summarizes the recommended starting conditions, which may require optimization for your specific application.
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5:1 to 20:1 | Start with an 8:1 to 20:1 ratio for antibodies. [7][10]May need to be increased for dilute protein solutions. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. [11] |
| Reaction pH | 8.0 - 8.5 | pH 8.3 is often cited as optimal. [7][8]Do not use amine-containing buffers. |
| Reaction Temperature | 4°C or Room Temp. | 4°C for sensitive proteins; Room Temperature for faster reaction. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight, especially at 4°C. [9][12] |
| DMSO/DMF Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the protein. [11][13] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 3. Ald-Ph-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. glenresearch.com [glenresearch.com]
- 6. nbinno.com [nbinno.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Ald-Ph-NHS Ester: Optimal Reaction Buffer and Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the optimal reaction buffer pH and composition for the effective use of Ald-Ph-NHS ester in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs).
Introduction
This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. The NHS ester facilitates the covalent attachment to primary amines on biomolecules such as proteins and antibodies, while the aldehyde group can be used for subsequent conjugation reactions. The efficiency of the initial amine labeling is critically dependent on the reaction buffer conditions.
Optimal Reaction Buffer Conditions
The reaction between an NHS ester and a primary amine is a pH-dependent process. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. However, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.
pH
The optimal pH range for the reaction of this compound with primary amines is 8.0 to 8.5 . A frequently recommended pH is 8.3-8.5 .
-
Below pH 8.0: A significant portion of the primary amines on the target molecule will be protonated (-NH3+), rendering them unreactive towards the NHS ester.
-
Above pH 9.0: The rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.
Buffer Composition
It is crucial to use a non-amine-containing buffer to avoid competition with the target molecule for the NHS ester.
Recommended Buffers:
| Buffer | Concentration | pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester reactions. |
| Sodium Phosphate | 0.1 M | 8.0 - 8.5 | A good alternative to bicarbonate buffer. |
| HEPES | 0.1 M | 8.0 - 8.5 | Provides good buffering capacity in the optimal pH range. |
| Borate | 50 mM | 8.5 | Another suitable buffer option for maintaining the desired pH. |
| Phosphate Buffered Saline (PBS) | - | 7.2 - 7.4 | Can be used for pH-sensitive proteins, but the reaction will be slower, requiring longer incubation times. |
Buffers to Avoid for Reaction:
-
Tris (tris(hydroxymethyl)aminomethane) : Contains primary amines that will compete with the target molecule.
-
Glycine : Contains a primary amine and will quench the reaction.
These buffers can, however, be used to quench the reaction and stop the conjugation process.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein or antibody. Optimization may be required for specific applications.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) of high purity
-
Protein/antibody to be labeled
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4
-
Purification column (e.g., gel filtration, dialysis)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein/antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the protein solution does not contain any amine-containing buffers from previous steps. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The aqueous solution of NHS ester should be used immediately after preparation.
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. This ratio may need to be optimized.
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a suitable purification method such as gel filtration, dialysis, or spin desalting columns.
-
Diagrams
Caption: Experimental workflow for protein labeling with this compound.
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Following Ald-Ph-NHS Ester Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. The conjugation process, particularly following reactions like the Ald-Ph-NHS ester method, results in a heterogeneous mixture containing the desired ADC, unconjugated mAb, free drug-linker, and process-related impurities. Rigorous purification is therefore a critical downstream step to ensure the safety, efficacy, and homogeneity of the final ADC product.
These application notes provide detailed protocols for the multi-step purification of ADCs, focusing on the removal of impurities and the separation of ADC species with varying drug-to-antibody ratios (DAR). The described methodologies include Protein A Affinity Chromatography for initial capture, Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules, Hydrophobic Interaction Chromatography (HIC) for DAR species separation, and Size Exclusion Chromatography (SEC) for aggregate removal.
Overall Purification Workflow
The purification of an ADC post-conjugation is a multi-step process designed to isolate the desired ADC product with a specific DAR profile while removing unconjugated materials and aggregates. A typical workflow is illustrated below.
Figure 1: A representative workflow for the purification of ADCs after conjugation.
Protein A Affinity Chromatography (Optional Initial Capture)
Protein A chromatography is a robust method for the initial capture and purification of antibodies and ADCs from the crude reaction mixture. This step leverages the high affinity of Protein A for the Fc region of IgG, effectively separating the ADC and any unconjugated antibody from non-binding impurities.
Experimental Protocol
Objective: To capture the ADC and unconjugated antibody from the crude this compound reaction mixture.
Materials:
-
Protein A affinity column
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Tris-buffered saline (TBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 2.5-3.5
-
Neutralization Buffer: 1 M Tris, pH 8.0-9.0
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Dilute the crude conjugation mixture 1:1 with Binding Buffer to ensure proper pH and ionic strength for optimal binding. Load the diluted sample onto the column at a recommended flow rate (e.g., 1-5 mL/min for a 5 mL column).
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound ADC and antibody with 5-10 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (approximately 10% of the fraction volume) to immediately raise the pH and prevent acid-induced aggregation.
-
Pool and Analyze: Pool the fractions containing the protein peak, as determined by UV absorbance at 280 nm.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Purity after Protein A | >90% | |
| Recovery | 85-95% | - |
| Key Impurities Removed | Free drug-linker, reaction byproducts |
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
TFF is a rapid and scalable method for buffer exchange, concentrating the ADC solution, and removing small molecule impurities such as residual organic solvents (e.g., DMSO), unconjugated drug-linkers, and hydrolysis byproducts. This is a critical step to prepare the ADC for subsequent chromatography steps.
Experimental Protocol
Objective: To exchange the buffer of the pooled fractions from Protein A chromatography and remove small molecule impurities.
Materials:
-
TFF system with a polyethersulfone (PES) or regenerated cellulose (B213188) membrane (e.g., 30 kDa MWCO)
-
Diafiltration Buffer (e.g., HIC binding buffer)
-
Purified ADC from the previous step
Procedure:
-
System Setup and Conditioning: Install the TFF cassette and condition the system by flushing with buffer.
-
Concentration (Optional): Concentrate the ADC pool to a target concentration, typically 25-30 g/L.
-
Diafiltration: Perform diafiltration in constant-volume mode by adding Diafiltration Buffer at the same rate as the permeate is removed. A typical process involves 5-10 diavolumes to ensure efficient removal of small molecules.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired volume for the next purification step.
-
Recovery: Recover the product from the TFF system.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Recovery | >90% | |
| Organic Solvent (e.g., DMSO) Removal | >99% | |
| Free Drug-Linker Removal | >99% |
Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC is the primary method for separating ADC species based on their drug-to-antibody ratio (DAR). The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, allowing for separation on a HIC column using a decreasing salt gradient.
Experimental Protocol
Objective: To separate ADC species with different DARs.
Materials:
-
HIC column (e.g., Butyl or Phenyl-based)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic modifier like isopropanol)
-
Chromatography system (e.g., HPLC or FPLC)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the buffer-exchanged ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes to elute the ADC species. Species with lower DARs (less hydrophobic) will elute earlier, followed by species with higher DARs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions to determine the DAR of each peak.
Quantitative Data Summary
| Parameter | Typical Outcome | Reference |
| DAR Species Separation | Baseline or near-baseline resolution of DAR 0, 2, 4, 6, 8 | |
| Purity of Isolated DAR Species | Can achieve high purity for specific DAR species | |
| Average DAR Calculation | Enables precise calculation of the average DAR of the bulk ADC |
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their hydrodynamic radius. It is a crucial polishing step to remove high-molecular-weight species (aggregates) that may have formed during the conjugation or subsequent purification steps.
Experimental Protocol
Objective: To remove aggregates from the pooled ADC fractions.
Materials:
-
SEC column suitable for monoclonal antibody separations
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 150 mM Sodium Phosphate, pH 7.0.
-
Chromatography system (e.g., HPLC or UPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate.
-
Sample Injection: Inject the ADC sample. The injection volume should be a small percentage
Application Note and Protocol for Surface Immobilization using Ald-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the surface immobilization of biomolecules on biosensors using the bifunctional crosslinker, Ald-Ph-NHS ester. This heterobifunctional linker contains an N-Hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, enabling a two-step covalent immobilization strategy. The NHS ester reacts with primary amine groups on a functionalized biosensor surface, creating a stable amide bond. The exposed aldehyde group then serves as a reactive site for the specific immobilization of biomolecules containing aminooxy or hydrazide functionalities. This method offers a controlled and oriented immobilization of proteins, antibodies, and other biomolecules, which is crucial for the sensitivity and performance of biosensors in various applications, including diagnostics and drug discovery.
The this compound linker is a non-cleavable linker that facilitates the conjugation of biomolecules.[1][2] The variants with polyethylene (B3416737) glycol (PEG) spacers (e.g., Ald-Ph-PEG2-NHS ester, Ald-Ph-PEG8-NHS ester, Ald-Ph-PEG24-NHS ester) offer increased hydrophilicity and reduced steric hindrance.[3][4][5]
Principle of the Method
The immobilization process involves a sequential, two-step reaction:
-
Surface Functionalization: The biosensor surface (e.g., gold, silicon dioxide) is first modified to introduce primary amine groups.
-
Linker Activation: The amine-functionalized surface is then reacted with this compound. The NHS ester group forms a covalent amide bond with the surface amines, exposing the terminal aldehyde group.
-
Biomolecule Immobilization: The biomolecule of interest, modified to contain a hydrazide or aminooxy group, is then introduced. This group specifically reacts with the surface aldehyde to form a stable hydrazone or oxime bond, respectively.
This strategy ensures a stable and oriented immobilization of the biomolecule, with its active site directed away from the sensor surface, thereby enhancing its biological activity and the sensor's performance.
Materials and Reagents
-
This compound (or its PEGylated derivatives)
-
Biosensor substrate (e.g., gold-coated or silicon dioxide-based)
-
Amine-functionalization reagent (e.g., (3-Aminopropyl)triethoxysilane (APTES) for SiO2 surfaces, or cysteamine (B1669678) for gold surfaces)
-
Anhydrous solvent (e.g., ethanol (B145695) or toluene (B28343) for silanization)
-
Activation buffer: Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.5[6]
-
Reaction buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5[7]
-
Washing buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Hydrazide or aminooxy-modified biomolecule
-
Coupling buffer for biomolecule immobilization (e.g., Acetate buffer, pH 4.5-5.5)
-
Stabilizing agent (optional): Sodium cyanoborohydride (NaBH3CN)
-
High-purity water
-
Nitrogen gas for drying
Experimental Protocols
Protocol 1: Surface Functionalization of a Silicon Dioxide (SiO2) Biosensor Surface
This protocol describes the introduction of primary amine groups on a SiO2 surface using APTES.
-
Surface Cleaning:
-
Thoroughly clean the SiO2 substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the surface with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry under a nitrogen stream.
-
-
Amine Functionalization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous ethanol or toluene.
-
Immerse the cleaned and dried substrate in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrate with the anhydrous solvent (ethanol or toluene) to remove excess silane (B1218182).
-
Cure the silane layer by baking the substrate at 110°C for 30 minutes.
-
Rinse again with the solvent and dry under nitrogen. The surface is now amine-functionalized and ready for linker activation.
-
Protocol 2: this compound Linker Immobilization
This protocol details the reaction of the this compound with the amine-functionalized surface.
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.[8]
-
-
Surface Activation:
-
Add the this compound solution to the reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3-8.5) to achieve a final concentration of 0.1-1 mg/mL.[7]
-
Immediately apply the solution to the amine-functionalized biosensor surface.
-
Incubate for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.[7] The reaction of NHS esters with amines is pH-dependent, with an optimal pH range of 8.3-8.5.[7]
-
-
Washing:
-
After incubation, wash the surface thoroughly with washing buffer (PBST) to remove any unbound linker.
-
Rinse with deionized water and dry under a gentle stream of nitrogen.
-
-
Quenching (Optional but Recommended):
-
To block any unreacted amine groups on the surface, incubate the substrate with a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature.
-
Wash the surface again with PBST and deionized water, then dry with nitrogen. The surface is now functionalized with aldehyde groups.
-
Protocol 3: Biomolecule Immobilization via Aldehyde-Hydrazide/Aminooxy Chemistry
This protocol describes the final step of immobilizing a hydrazide or aminooxy-modified biomolecule.
-
Prepare Biomolecule Solution:
-
Dissolve the hydrazide or aminooxy-modified biomolecule in a suitable coupling buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) at a concentration of 0.1-1 mg/mL.
-
-
Immobilization Reaction:
-
Apply the biomolecule solution to the aldehyde-functionalized biosensor surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Stabilization (Optional):
-
For hydrazone bond formation, the resulting bond can be stabilized by reduction to a more stable secondary amine bond. This can be achieved by incubating the surface with a solution of 50 mM sodium cyanoborohydride in the coupling buffer for 30 minutes at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled with care.
-
-
Final Washing:
-
Wash the surface extensively with PBST to remove non-covalently bound biomolecules.
-
Rinse with deionized water and dry carefully under a nitrogen stream.
-
The biosensor is now ready for use. Store in a suitable buffer at 4°C.
-
Data Presentation
The following tables summarize typical quantitative data for key steps in the immobilization process. Note that these values are indicative and can vary depending on the specific substrate, biomolecule, and experimental conditions.
Table 1: Surface Functionalization and Linker Immobilization
| Parameter | Typical Value | Method of Determination | Reference |
| Amine Surface Density (APTES on SiO2) | 1-5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) | [9] |
| Aldehyde Surface Density | 1-2 aldehydes/nm² | Chemical Titration, XPS | [2] |
| This compound Concentration | 0.1 - 1.0 mg/mL | - | [8] |
| Linker Immobilization Time | 1 - 4 hours | - | [7] |
Table 2: Biomolecule Immobilization
| Parameter | Typical Value | Method of Determination | Reference |
| Immobilized Antibody Density | 100 - 500 ng/cm² | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR) | [10][11] |
| Immobilization Efficiency (Antibody) | 30 - 70% | QCM, SPR, ELISA | [10] |
| Biomolecule Concentration | 0.1 - 1.0 mg/mL | - | - |
| Immobilization Time | 2 - 16 hours | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for surface immobilization using this compound.
Signaling Pathway: Chemical Reactions
Caption: Chemical reactions for this compound immobilization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Incomplete surface functionalization | Optimize cleaning and silanization/thiolation steps. Characterize the amine surface density. |
| Hydrolysis of NHS ester | Prepare this compound solution immediately before use. Ensure anhydrous solvents are used for dissolution. Control the pH of the reaction buffer (8.3-8.5).[7] | |
| Inactive biomolecule | Confirm the activity of the hydrazide/aminooxy-modified biomolecule. Avoid harsh modification conditions. | |
| Steric hindrance | Consider using a PEGylated version of the this compound to increase the spacer arm length.[12] | |
| High Non-specific Binding | Incomplete quenching of reactive sites | Ensure thorough quenching of unreacted amine and aldehyde groups. |
| Insufficient washing | Increase the number and duration of washing steps. Use a detergent (e.g., Tween-20) in the washing buffer. | |
| Hydrophobic interactions | Include a blocking step with a protein like BSA after biomolecule immobilization. | |
| Poor Reproducibility | Inconsistent surface preparation | Standardize all steps of the surface cleaning and functionalization protocol. |
| Variation in reagent activity | Use fresh, high-quality reagents. Store this compound under recommended conditions (desiccated at -20°C). | |
| Environmental factors | Control temperature, humidity, and incubation times precisely. |
Conclusion
The use of this compound provides a robust and versatile method for the covalent immobilization of biomolecules on biosensor surfaces. By following the detailed protocols outlined in this application note, researchers can achieve controlled and oriented immobilization, leading to enhanced biosensor performance. Careful optimization of each step, from surface preparation to biomolecule coupling, is essential for achieving high sensitivity, specificity, and reproducibility in biosensing applications.
References
- 1. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ald-Ph-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 5. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antibody immobilization methods for piezoelectric biosensor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Chemistry Effects on Antibody Immobilization Efficiency [eureka.patsnap.com]
- 12. Ald--Ph-PEG2-NHS [myskinrecipes.com]
Application Notes and Detailed Protocol for PROTAC Synthesis using Ald-Ph-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the versatile Ald-Ph-NHS ester linker. PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The this compound linker offers a strategic advantage by providing two distinct reactive handles: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines and a benzaldehyde (B42025) group for subsequent conjugation, enabling a modular and efficient assembly of the final PROTAC molecule.
Principle of the Synthesis
The synthesis strategy revolves around the sequential conjugation of the E3 ligase ligand and the POI ligand to the this compound linker. The NHS ester end of the linker is highly reactive towards primary amine groups, typically present on an E3 ligase ligand or a POI ligand, forming a stable amide bond.[3] The reaction is highly efficient and proceeds under mild conditions. The aldehyde functionality on the phenyl ring serves as a second reactive site, which can be utilized for further conjugation, for example, through reductive amination with an amine-containing molecule. This dual-functionality allows for a flexible and controlled assembly of the PROTAC.
Experimental Protocols
This protocol outlines the general steps for the synthesis of a PROTAC using an this compound linker. The specific reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific PROTAC being synthesized.
Materials and Reagents
-
Ald-Ph-PEGn-NHS ester (n=number of PEG units, e.g., 2, 4, 8, 24)[4][5][6]
-
E3 Ligase Ligand with a primary amine (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands)[7]
-
Protein of Interest (POI) Ligand with a primary amine or a functional group that can be converted to a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453) (for Boc deprotection if applicable)[8]
-
Sodium triacetoxyborohydride (B8407120) (for reductive amination)
-
Solvents for extraction and chromatography (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH), Acetonitrile (ACN), Water)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Step 1: Coupling of the First Ligand to the this compound
This step involves the reaction of the NHS ester moiety of the linker with the primary amine of either the E3 ligase ligand or the POI ligand. The choice of which ligand to couple first depends on the overall synthetic strategy and the stability of the ligands.[9]
-
Dissolution: Dissolve the amine-containing ligand (E3 ligase or POI ligand) (1.0 equivalent) and the Ald-Ph-PEGn-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The base is crucial to deprotonate the amine, increasing its nucleophilicity.[8]
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like EtOAc.
-
Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the aldehyde-functionalized intermediate.
-
Step 2: (Optional) Deprotection of the Second Ligand
If the second ligand to be coupled contains a protecting group (e.g., a Boc-protected amine), it must be removed before the subsequent reaction.
-
Dissolution: Dissolve the protected ligand in a suitable solvent such as DCM.
-
Deprotection: Add a deprotecting agent like TFA or 4M HCl in 1,4-dioxane.[8]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Removal of Reagent: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of the Second Ligand via Reductive Amination
This step involves the reaction of the aldehyde group of the intermediate from Step 1 with the primary amine of the second ligand.
-
Dissolution: Dissolve the aldehyde-functionalized intermediate (1.0 equivalent) and the amine-containing second ligand (1.2 equivalents) in a suitable solvent like DCM or DMF.
-
Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by LC-MS.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like DCM or EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
-
Step 4: Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using various analytical techniques.
-
LC-MS: To confirm the molecular weight of the final product and assess its purity.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all components (POI ligand, linker, and E3 ligase ligand).
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, further confirming its elemental composition.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of a hypothetical PROTAC, "PROTAC-Y," synthesized using an Ald-Ph-PEG4-NHS ester.
Table 1: Reaction Conditions and Yields for the Synthesis of PROTAC-Y
| Step | Reactant 1 | Reactant 2 | Solvent | Base/Reagent | Time (h) | Yield (%) |
| 1 | E3 Ligand-NH2 | Ald-Ph-PEG4-NHS ester | DMF | DIPEA | 12 | 75 |
| 2 | POI Ligand-Boc | TFA | DCM | - | 1 | >95 (crude) |
| 3 | Aldehyde Intermediate | POI Ligand-NH2 | DCM | NaBH(OAc)3 | 16 | 60 |
Table 2: Analytical Characterization of PROTAC-Y
| Analysis | Result | Purity (%) |
| LC-MS (m/z) | [M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX | >98 |
| ¹H NMR (ppm) | Conforms to the expected structure | - |
| ¹³C NMR (ppm) | Conforms to the expected structure | - |
| HRMS (m/z) | [M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX | - |
Visualizations
PROTAC Mechanism of Action
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10][11] This catalytic process allows for the sustained removal of the target protein.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 6. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Conjugation of Ald-Ph-NHS Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to oligonucleotides is a critical process in the development of novel therapeutics, diagnostics, and research tools. This application note provides a detailed protocol for the conjugation of an aldehyde-functionalized molecule, via an N-hydroxysuccinimide (NHS) ester, to an amine-modified oligonucleotide. The resulting conjugate possesses a terminal aldehyde group, which can be used for subsequent ligation to other molecules containing amine, hydrazine, or aminooxy functionalities. This method is widely employed in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and a variety of bioconjugated probes.[1][2][3]
The core of this protocol is the reaction between a primary amine on the oligonucleotide and an NHS ester. NHS esters are highly reactive towards primary amines, forming a stable and irreversible amide bond under mild, aqueous conditions.[4][] The reaction is efficient and selective, making it a popular choice for bioconjugation.[2][4] The "Ald-Ph" moiety refers to a phenyl group bearing an aldehyde, which is attached to the NHS ester via a linker. This provides the final oligonucleotide conjugate with a reactive aldehyde for further functionalization.
This document will provide a step-by-step experimental protocol, data on expected outcomes, and visual diagrams to illustrate the workflow and chemical reactions.
Reaction Chemistry and Workflow
The conjugation process involves a two-step conceptual workflow. The first is the primary conjugation reaction, and the second is the purification of the final product.
Diagram of the Conjugation Reaction
Caption: Chemical reaction scheme for the conjugation of an amine-modified oligonucleotide with an this compound.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow from reagent preparation to final product analysis.
Experimental Protocols
This section provides a detailed methodology for the conjugation reaction and subsequent purification.
Materials
-
Amine-modified oligonucleotide (e.g., 5'-Amino-Modifier C6)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Milli-Q® water
-
Desalting columns (e.g., Glen Gel-Pak™)
-
HPLC system with a reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotide
-
Preparation of Amine-Modified Oligonucleotide Solution:
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add the dissolved this compound solution to the oligonucleotide solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature (20-25 °C) for 1-2 hours.[4] For light-sensitive molecules, protect the reaction tube from light by wrapping it in aluminum foil.
-
Protocol 2: Purification of the Aldehyde-Oligonucleotide Conjugate
Purification is crucial to remove unreacted NHS ester, hydrolyzed NHS ester, and any unconjugated oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[6][8]
-
Optional Desalting Step:
-
To remove excess salts and the bulk of the unreacted NHS ester before HPLC, a desalting step using a gel filtration column can be performed.[4] This can help to improve the resolution of the subsequent HPLC purification.
-
-
RP-HPLC Purification:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% acetonitrile over 30 minutes is a good starting point.[8]
-
Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of the Ald-Ph moiety, if it has a distinct chromophore.
-
Fraction Collection: Collect the peaks corresponding to the conjugated oligonucleotide. The conjugate will typically have a longer retention time than the unconjugated oligonucleotide due to the increased hydrophobicity of the Ald-Ph group.
-
-
Post-HPLC Processing:
-
Lyophilize the collected fractions to remove the mobile phase and obtain the purified conjugate.
-
Resuspend the purified conjugate in an appropriate buffer for storage or downstream applications.
-
Data Presentation
The success of the conjugation and purification can be monitored and quantified using various analytical techniques.
Table 1: Representative HPLC Retention Times
| Analyte | Typical Retention Time (minutes) |
| Unconjugated Amine-Oligonucleotide | 15.2 |
| This compound (and Hydrolyzed Form) | 18.5 |
| Aldehyde-Oligonucleotide Conjugate | 22.1 |
Note: Retention times are illustrative and will vary depending on the specific oligonucleotide sequence, the linker of the this compound, and the exact HPLC conditions.
Table 2: Characterization of the Final Product
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | > 95% |
| Identity Confirmation | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass should match the calculated mass of the conjugate. |
| Concentration | UV-Vis Spectroscopy (A260) | Determined using the Beer-Lambert law. |
| Conjugation Efficiency | Comparison of HPLC peak areas (conjugated vs. unconjugated) | Typically > 90% with optimized conditions. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for conjugating Ald-Ph-NHS esters to amine-modified oligonucleotides. The resulting aldehyde-functionalized oligonucleotides are valuable intermediates for the construction of more complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.[9][10] Proper purification and characterization are essential to ensure the quality and performance of the final product in downstream applications.
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 6. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 9. Synthesis of Versatile DNA‐Conjugated Aldehydes by Controlled Oxidation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Modified Oligonucleotides [biosyn.com]
A Practical Guide to Labeling Peptides with Ald-Ph-NHS Ester
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of functional groups allows for the attachment of reporter molecules, the creation of bioconjugates, and the enhancement of therapeutic properties. The Ald-Ph-NHS ester (4-formylbenzoyl N-hydroxysuccinimide ester) is a versatile heterobifunctional crosslinker that facilitates the introduction of a reactive aldehyde group onto peptides. This aldehyde functionality serves as a bioorthogonal handle for subsequent conjugation reactions, most notably the Hydrazino-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond under mild, biocompatible conditions.[1][2]
This guide provides a comprehensive overview and detailed protocols for the efficient labeling of peptides with this compound and the subsequent application of the aldehyde-labeled peptide in HIPS ligation.
Principle of the Method
The labeling strategy involves a two-step process. First, the N-hydroxysuccinimide (NHS) ester of the Ald-Ph-NHS reagent reacts with primary amines on the peptide, primarily the N-terminal α-amine or the ε-amine of lysine (B10760008) residues, to form a stable amide bond.[3] This reaction is most efficient at a slightly basic pH (8.0-8.5).[3][4] The result is a peptide modified with a benzaldehyde (B42025) group.
Second, the newly introduced aldehyde group can be chemoselectively ligated with a molecule containing a hydrazino-indole moiety through the Hydrazino-Pictet-Spengler (HIPS) reaction. This ligation proceeds efficiently at or near neutral pH and forms a highly stable oxacarboline linkage, which is resistant to hydrolysis, making it ideal for in vitro and in vivo applications.[1][2][5]
Data Presentation
The following tables summarize the key quantitative parameters for the successful labeling of peptides with this compound and subsequent HIPS ligation.
Table 1: Recommended Reaction Conditions for Peptide Labeling with this compound
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Molar Excess of this compound | 5-15 equivalents | The optimal excess depends on the peptide sequence and the number of primary amines.[3][6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | Avoid buffers containing primary amines (e.g., Tris).[3] |
| Reaction pH | 8.0 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[3][4] |
| Co-solvent for this compound | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Use a minimal volume (e.g., 10% of the total reaction volume) to dissolve the ester before adding to the aqueous peptide solution.[3][4] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-4 hours | The reaction progress can be monitored by HPLC. |
Table 2: Purification and Characterization of Ald-Ph-Labeled Peptide
| Method | Key Parameters | Purpose |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of the labeled peptide from unreacted peptide, excess this compound, and hydrolysis byproducts.[7][8] |
| C18 column | Standard stationary phase for peptide purification.[7] | |
| Water/Acetonitrile (B52724) gradient with 0.1% Trifluoroacetic Acid (TFA) | Common mobile phase for peptide separation.[7][8] | |
| Characterization | Mass Spectrometry (MALDI-TOF or LC-MS) | Confirmation of the successful conjugation by observing the expected mass shift.[9][10] |
| HPLC Analysis | Assessment of the purity of the labeled peptide.[2][7] |
Table 3: Reaction Conditions for Hydrazino-Pictet-Spengler (HIPS) Ligation
| Parameter | Recommended Value | Notes |
| Aldehyde-Labeled Peptide Concentration | 1-5 mg/mL | |
| Molar Excess of Hydrazino-Indole Reagent | 1.5-5 equivalents | |
| Reaction Buffer | 100 mM Sodium Phosphate Buffer | |
| Reaction pH | 6.0 | HIPS ligation proceeds efficiently at near-neutral pH.[1][11] |
| Reaction Temperature | 37°C | |
| Reaction Time | 2-12 hours | Reaction progress can be monitored by HPLC.[11] |
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound
This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Purification: RP-HPLC system, C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)
-
Characterization: Mass spectrometer (MALDI-TOF or LC-MS)
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Labeling Reaction: a. Add the desired molar excess (e.g., 10 equivalents) of the this compound solution to the peptide solution. b. Gently vortex the reaction mixture to ensure thorough mixing. c. Incubate the reaction at room temperature for 2-4 hours.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM.
-
Purification: a. Purify the reaction mixture by RP-HPLC using a C18 column. b. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the labeled peptide. The increased hydrophobicity of the Ald-Ph group will typically result in a longer retention time for the labeled peptide compared to the unlabeled peptide.[7] c. Collect the fractions corresponding to the desired product peak.
-
Characterization: a. Confirm the identity of the purified product by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the starting peptide plus the mass of the Ald-Ph group minus the mass of a hydrogen atom. b. Assess the purity of the final product by analytical RP-HPLC.
-
Lyophilization and Storage: Lyophilize the pure fractions to obtain the Ald-Ph-labeled peptide as a powder. Store the lyophilized peptide at -20°C or -80°C.
Protocol 2: Hydrazino-Pictet-Spengler (HIPS) Ligation of an Aldehyde-Labeled Peptide
This protocol details the conjugation of an Ald-Ph-labeled peptide to a molecule containing a hydrazino-indole moiety.
Materials:
-
Purified Ald-Ph-labeled peptide
-
Hydrazino-indole functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
100 mM Sodium Phosphate Buffer, pH 6.0
-
Purification: RP-HPLC system, C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)
-
Characterization: Mass spectrometer (MALDI-TOF or LC-MS)
Procedure:
-
Reagent Preparation: a. Dissolve the Ald-Ph-labeled peptide in 100 mM sodium phosphate buffer (pH 6.0) to a final concentration of 1-5 mg/mL. b. Dissolve the hydrazino-indole functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution.
-
HIPS Ligation Reaction: a. Add 1.5-5 molar equivalents of the hydrazino-indole molecule to the solution of the Ald-Ph-labeled peptide. b. Incubate the reaction mixture at 37°C for 2-12 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: a. Purify the reaction mixture by RP-HPLC using a C18 column and a suitable water/acetonitrile gradient with 0.1% TFA. b. Collect the fractions containing the desired conjugate.
-
Characterization: a. Confirm the successful ligation by mass spectrometry, observing the expected mass of the final conjugate. b. Determine the purity of the conjugate by analytical RP-HPLC.
-
Lyophilization and Storage: Lyophilize the pure fractions and store the final conjugate at -20°C or -80°C.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ald-Ph-NHS Ester to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the molar ratio of Ald-Ph-NHS ester to protein during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
The optimal molar ratio is protein-dependent and should be determined empirically. A typical starting point is a molar excess of the this compound.[1][2][3][4] For initial experiments, we recommend testing a range of molar ratios to identify the one that yields the desired degree of labeling without causing protein aggregation or loss of function.
Q2: Which buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS ester.[2][3][4][5][6] Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer. The optimal pH for the NHS ester reaction with primary amines (like lysine (B10760008) residues on a protein) is between 7.2 and 9.0.[3][6][7][8]
Q3: At what pH should I conduct the conjugation?
The reaction of the NHS ester with the protein's primary amines is most efficient at a pH of 8.3-8.5.[1][9][10][11] However, the this compound is a bifunctional linker with an aldehyde group that has a different optimal pH range for subsequent reactions (e.g., pH 6.5-7.5 for reaction with aminooxy groups). Therefore, the initial NHS ester-protein conjugation should be performed in the 8.3-8.5 pH range.
Q4: How long should the reaction proceed?
The incubation time can range from 30-60 minutes at room temperature to 2 hours on ice.[5] Longer incubation times may be necessary for reactions carried out at a lower pH (e.g., in PBS at pH 7.4).[2] It is advisable to optimize the reaction time for your specific protein and desired degree of labeling.
Q5: How can I stop the conjugation reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine (B1666218).[3] This will react with any unreacted NHS ester, preventing further conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis competes with the aminolysis reaction.[7][12] | - Ensure the this compound is fresh and has been stored properly under desiccated conditions. - Prepare the this compound solution immediately before use. - Minimize the time the ester is in an aqueous solution before adding it to the protein. - Consider performing the reaction at a slightly lower pH (e.g., 7.5) to slow hydrolysis, though this will also slow the conjugation reaction.[2] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.[3][4][5][6] | - Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before starting the conjugation. | |
| Low protein concentration: Dilute protein solutions can lead to lower conjugation efficiency.[3][4] | - Increase the protein concentration if possible. Recommended concentrations are typically in the range of 1-10 mg/mL.[1] | |
| Suboptimal molar ratio: The molar excess of the this compound may be too low. | - Increase the molar ratio of this compound to protein. We recommend testing a range of ratios (e.g., 5:1, 10:1, 20:1). | |
| Protein Aggregation or Precipitation | High degree of labeling: Excessive modification of the protein surface can lead to changes in its physicochemical properties, causing aggregation.[13] | - Reduce the molar ratio of this compound to protein. - Decrease the reaction time. |
| Presence of organic solvent: The this compound is often dissolved in an organic solvent like DMSO or DMF, which can denature the protein if the final concentration is too high. | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[5] | |
| Loss of Protein Activity | Modification of critical lysine residues: Lysine residues in the active site or binding interface of the protein may be modified, leading to a loss of function.[13] | - Reduce the molar ratio of this compound to protein to decrease the overall degree of labeling. - If the location of critical lysines is known, consider site-directed mutagenesis to protect them or use an alternative conjugation chemistry. |
| Inconsistent Results | Variability in reagent quality or handling: Moisture can hydrolyze the NHS ester, leading to inconsistent results. | - Store the this compound under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[3][4][5] - Use high-quality, anhydrous DMSO or DMF to dissolve the ester.[1] |
| Inaccurate concentration measurements: Incorrect protein or this compound concentrations will lead to variability in the molar ratio. | - Accurately determine the concentration of your protein and the this compound solution. |
Experimental Protocols
Protocol 1: General Procedure for this compound to Protein Conjugation
This protocol provides a general starting point for the conjugation of this compound to a protein. Optimization of the molar ratio, protein concentration, and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Calculate the Required Volume of this compound:
-
Determine the desired molar excess of the ester to the protein.
-
Calculate the volume of the this compound stock solution needed to achieve this ratio.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or on ice.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling and confirm the integrity and activity of the protein conjugate.
-
Protocol 2: Small-Scale Screening of Molar Ratios
To determine the optimal this compound to protein molar ratio, it is recommended to perform small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of this compound to protein (e.g., 3:1, 5:1, 10:1, 15:1, 20:1).[1]
-
Follow the general conjugation protocol (Protocol 1) for each reaction.
-
After purification, characterize the resulting conjugates for their degree of labeling, aggregation status, and biological activity.
-
Select the molar ratio that provides the desired degree of labeling without compromising protein integrity or function.
Data Presentation
Table 1: Recommended Starting Molar Ratios for this compound to Protein Conjugation
| Desired Degree of Labeling | Recommended Starting Molar Excess (Ester:Protein) |
| Low (1-3 labels/protein) | 3:1 to 9:1 |
| Medium (4-8 labels/protein) | 9:1 to 15:1 |
| High (>8 labels/protein) | 15:1 to 20:1 |
| Note: These are starting recommendations and may require optimization. |
Table 2: Influence of pH on NHS Ester Reactions
| pH | Rate of Aminolysis (Conjugation) | Rate of Hydrolysis (Competing Reaction) | Recommendation |
| < 7.0 | Slow | Slow | Not recommended for efficient conjugation. |
| 7.2 - 8.0 | Moderate | Moderate | A good compromise for pH-sensitive proteins.[2] |
| 8.3 - 8.5 | Optimal | Fast | Ideal for efficient conjugation, but requires fresh reagents and prompt execution.[1][9][10][11] |
| > 9.0 | Fast | Very Fast | Not recommended due to rapid hydrolysis of the NHS ester.[14] |
Visualizations
Caption: Experimental workflow for optimizing the this compound to protein molar ratio.
Caption: Relationship between molar ratio, degree of labeling, and protein properties.
Caption: Reaction pathway for this compound conjugation with a protein.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. interchim.fr [interchim.fr]
- 10. fluidic.com [fluidic.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Potential side reactions of NHS esters with serine and tyrosine residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-hydroxysuccinimide (NHS) esters in bioconjugation experiments. Particular focus is given to the potential for side reactions with serine and tyrosine residues, a common concern for researchers aiming for specific lysine (B10760008) conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction targets of NHS esters?
N-hydroxysuccinimide (NHS) esters are primarily used for the modification of primary amino groups (-NH₂).[1][2][3][4] In the context of proteins and peptides, this includes the ε-amino group of lysine residues and the α-amino group of the N-terminus.[5] The reaction results in the formation of a stable amide bond.[6]
Q2: Can NHS esters react with amino acid residues other than lysine?
Yes, while primary amines are the most common target, NHS esters can also react with other nucleophilic amino acid side chains.[5] Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine.[5][6]
Q3: What are the products of the reaction between NHS esters and serine/tyrosine?
The reaction of NHS esters with the hydroxyl groups (-OH) of serine and tyrosine results in the formation of O-acyl esters. These ester linkages are generally less stable than the amide bonds formed with primary amines.
Q4: How does pH influence the reactivity of NHS esters with different amino acids?
The pH of the reaction buffer is a critical factor in determining the selectivity of NHS ester reactions.[5]
-
Alkaline pH (8.3-8.5): This is the optimal range for the reaction with primary amines (lysine).[1][2][3] At this pH, the amino group is deprotonated and highly nucleophilic.
-
Acidic pH (below 7.4): Under acidic conditions, the reactivity with primary amines decreases as they become protonated.[1] Conversely, the reactivity towards tyrosine residues is favored in acidic conditions.[7]
-
Neutral to slightly alkaline pH (7.2-8.5): This range is a common compromise for NHS-ester crosslinking reactions.[8][9]
Troubleshooting Guide
Issue: My protein is showing unexpected or heterogeneous labeling.
This is a common issue that can arise from several factors, including side reactions with serine and tyrosine residues.
Possible Cause 1: Non-optimal reaction pH.
-
Explanation: If the reaction pH is too low, you may be promoting the modification of tyrosine residues over lysine.[7] If the pH is too high, the rate of hydrolysis of the NHS ester increases, which can compete with the desired reaction and lead to lower efficiency.[8][9]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5 for targeting lysine residues.[1][2][3] Use a non-amine-containing buffer such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[8][9] Avoid buffers containing primary amines like Tris, as they will compete with your protein for reaction with the NHS ester.[8]
Possible Cause 2: Presence of highly reactive serine or tyrosine residues.
-
Explanation: The local microenvironment of an amino acid residue can influence its reactivity. A serine or tyrosine residue in a particularly nucleophilic environment may be more susceptible to modification. The reactivity of these residues is also dependent on adjacent amino acids.[5]
-
Solution: If you suspect modification of serine or tyrosine, you can attempt to reverse these side reactions. O-acyl esters formed with serine and tyrosine are less stable than the amide bonds with lysine. Treatment with hydroxylamine (B1172632) at an alkaline pH can be used to cleave these ester linkages, potentially leaving the desired amide bonds intact.[7][10][11]
Possible Cause 3: Hydrolysis of the NHS ester.
-
Explanation: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[8] The rate of hydrolysis increases with pH.[8][9] This hydrolysis competes with the desired reaction with the primary amines on your protein.
-
Solution: Prepare your NHS ester solution immediately before use. If the NHS ester is not readily soluble in your aqueous buffer, it can be first dissolved in a dry, water-miscible organic solvent like DMSO or DMF and then added to the reaction mixture.[1][2]
Quantitative Data
The following table summarizes the pH-dependent reactivity of NHS esters with different amino acid residues based on literature reports.
| pH Range | Primary Target | Potential Side Reactions | Notes |
| Acidic (e.g., pH 6.0) | Tyrosine, N-terminus | Lower reactivity with Lysine | Lysine amino groups are protonated and less nucleophilic.[7] |
| Neutral (pH 7.0-7.4) | N-terminus, Lysine | Moderate reactivity with Serine and Tyrosine | A compromise between amine reactivity and NHS ester stability.[4] |
| Alkaline (pH 8.3-8.5) | Lysine, N-terminus | Minimized reactivity with Serine and Tyrosine | Optimal for targeting primary amines.[1][2][3] Increased rate of NHS ester hydrolysis.[8][9] |
| Highly Alkaline (pH > 8.6) | Lysine, N-terminus | Increased hydrolysis of NHS ester | The half-life of NHS esters decreases significantly at higher pH.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of Proteins
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[2][3]
-
Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[2]
-
Reaction: Add the NHS ester solution to the protein solution. A molar excess of the NHS ester is typically used.[1] The optimal molar ratio should be determined empirically for your specific protein and application.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[2][3]
-
Quenching (Optional): To stop the reaction, you can add a buffer containing primary amines, such as Tris or glycine.[8]
-
Purification: Remove excess, unreacted NHS ester and byproducts using gel filtration, dialysis, or chromatography.[2][3]
Protocol 2: Mass Spectrometry Analysis to Identify Acylated Serine and Tyrosine Residues
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and sample.
-
Sample Preparation:
-
Take a sample of your NHS ester-labeled protein.
-
Perform a buffer exchange to remove any interfering substances.
-
Reduce and alkylate the protein to break disulfide bonds.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS).[5]
-
-
Data Analysis:
-
Use database search software to identify the peptides from the MS/MS spectra.
-
Search for the expected mass shift corresponding to the acylation on serine and tyrosine residues in addition to lysine.
-
Manually inspect the MS/MS spectra to confirm the site of modification.
-
Visualizations
Caption: NHS ester reaction pathways at different pH conditions.
Caption: Troubleshooting workflow for unexpected protein labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Post-Reaction Purification of Ald-Ph-NHS Ester Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and frequently asked questions (FAQs) regarding the removal of unconjugated Ald-Ph-NHS ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after my conjugation reaction?
Residual unconjugated this compound can lead to several downstream issues. It can cause non-specific binding in assays, leading to high background signals and inaccurate results.[1] Furthermore, the presence of unreacted linker can affect the stability and therapeutic efficacy of the final bioconjugate, such as an antibody-drug conjugate (ADC).[2][3][4][5][6]
Q2: What are the primary methods for removing unconjugated this compound?
The most common methods for removing small molecules like unconjugated this compound from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. Larger bioconjugates elute first, while the smaller unconjugated ester is retained and elutes later.[7]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the smaller unconjugated ester to diffuse out into a larger volume of buffer, while retaining the larger bioconjugate.[8]
-
Tangential Flow Filtration (TFF): A more rapid and scalable method than traditional dialysis, TFF is often used in manufacturing settings to remove impurities and for buffer exchange.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as sample volume, protein concentration, required purity, and available equipment.[9]
-
For rapid, small-scale purifications , spin columns (a form of SEC) are ideal.[10]
-
For larger sample volumes or when a high degree of buffer exchange is needed, traditional size exclusion chromatography or dialysis are suitable.[9]
-
For industrial-scale production , Tangential Flow Filtration (TFF) is often preferred for its efficiency and scalability.
Q4: Can I quench the reaction before purification? What should I use?
Yes, quenching the reaction is a recommended step to stop the conjugation process and deactivate any remaining reactive NHS esters. Common quenching agents are small molecules with primary amines, such as:
-
Tris buffer
-
Glycine
-
Hydroxylamine
-
Ethanolamine Typically, the quenching agent is added to a final concentration of 50-100 mM and incubated for about 15-30 minutes.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Residual unconjugated this compound detected after purification. | Column overload (SEC): Too much sample was loaded onto the column. | Reduce the sample volume to less than 30% of the total column volume for desalting columns.[11] |
| Insufficient dialysis time or buffer exchange: The unconjugated ester has not fully diffused out. | Increase the dialysis time and perform at least three buffer changes with a buffer volume at least 200-500 times the sample volume.[7] | |
| Incorrect MWCO of dialysis membrane: The membrane pores are too small for efficient diffusion of the unconjugated ester. | Ensure the MWCO of the dialysis membrane is appropriate for retaining your bioconjugate while allowing the small linker (MW of this compound is 247.2 g/mol ) to pass through. A 10-30 kDa MWCO is generally suitable for antibody conjugates.[12] | |
| Low recovery of the purified bioconjugate. | Non-specific binding to the purification matrix: The bioconjugate may be adsorbing to the SEC resin or dialysis membrane. | Pre-treat the purification device according to the manufacturer's instructions. Consider adding a low concentration of a non-ionic detergent to the buffer. For SEC, ensure the buffer has a sufficient ionic strength (e.g., by including at least 25 mM NaCl) to minimize ionic interactions.[11][13] |
| Precipitation of the bioconjugate: The purification process may have induced aggregation and precipitation. | Perform a centrifugation step before loading the sample onto the column to remove any existing aggregates.[14] Optimize buffer conditions (pH, ionic strength) to maintain protein stability. | |
| Sample loss during handling: This is more common with small sample volumes. | Use low-protein-binding tubes and pipette tips. For very small volumes, consider using spin columns or dialysis cassettes designed for small samples to minimize handling losses.[8] | |
| The purified bioconjugate appears aggregated. | Hydrophobicity of the linker-drug: The this compound, once conjugated, can increase the hydrophobicity of the biomolecule, leading to aggregation.[2] | Optimize the drug-to-antibody ratio (DAR) to avoid over-conjugation. Screen different buffer formulations to find conditions that enhance the stability of the conjugate.[15] |
| Stress during purification: Shear stress during chromatography or harsh buffer conditions can induce aggregation. | For SEC, use the lowest effective flow rate that maintains resolution.[11] Ensure that the buffer conditions throughout the purification process are compatible with the stability of your bioconjugate. | |
| Low or no conjugation efficiency. | Hydrolysis of the this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. The rate of hydrolysis increases with higher pH.[1][16][][18][19] | Use anhydrous DMSO or DMF to prepare the this compound stock solution immediately before use.[19] Perform the conjugation reaction at a pH between 7.2 and 8.5 to balance reactivity and hydrolysis.[] |
| Incompatible buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.[1][15][19] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[15] |
Quantitative Data Summary
The following table summarizes general performance characteristics of common purification methods for removing small molecules from bioconjugate solutions. Note that specific performance will vary depending on the exact experimental conditions and the properties of the bioconjugate.
| Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Processing Time | Scalability |
| Size Exclusion Chromatography (Spin Column) | >90%[10] | High | < 15 minutes[20] | Low (µL to mL scale) |
| Size Exclusion Chromatography (Gravity/FPLC) | 90-95%[14] | Very High | 30 minutes - 2 hours | Moderate (mL to L scale) |
| Dialysis | >95% | High (dependent on buffer changes) | 4 hours - overnight[8] | High (mL to multi-L scale) |
| Tangential Flow Filtration (TFF) | >90% | High | Rapid | Very High (L to kL scale) |
Experimental Protocols
Method 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (Spin Column)
This method is suitable for rapid purification of small sample volumes (typically up to 0.5 mL).
Materials:
-
Quenched conjugation reaction mixture
-
Pre-packed desalting spin column (e.g., with a 7K MWCO or similar, suitable for separating small molecules from antibodies)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Protocol:
-
Column Preparation:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[12]
-
Place the column in a new collection tube.
-
Equilibrate the column by adding 300-500 µL of equilibration buffer and centrifuging for 2 minutes at 1,000 x g. Repeat this step 2-3 times, discarding the flow-through each time.[21]
-
-
Sample Loading:
-
Place the equilibrated spin column into a clean collection tube.
-
Slowly apply the quenched reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column for 2-3 minutes at 1,000 x g.
-
The purified bioconjugate will be in the eluate in the collection tube. The unconjugated this compound will be retained in the column resin.
-
Method 2: Removal of Unconjugated this compound using Dialysis
This method is suitable for larger sample volumes and when a high degree of buffer exchange is also required.
Materials:
-
Quenched conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for antibodies)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker (to hold a buffer volume 200-500 times the sample volume)
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing (if using)
Protocol:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions.
-
-
Load Sample:
-
Secure one end of the dialysis tubing with a clip.
-
Pipette the quenched reaction mixture into the tubing, leaving some space at the top.
-
Remove excess air and seal the other end of the tubing with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis tubing into the beaker with the dialysis buffer.
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Dialyze for at least 2 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. Repeat the buffer exchange at least two more times (for a total of three buffer changes). For maximum removal, an overnight dialysis after the final buffer change is recommended.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Cut open one end of the tubing and pipette the purified bioconjugate into a clean tube.
-
Visualizations
Caption: Workflow for removing unconjugated ester using Size Exclusion Chromatography.
Caption: Workflow for removing unconjugated ester using Dialysis.
Caption: Troubleshooting decision tree for post-reaction purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 7. goldbio.com [goldbio.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. A comparison of molecular clearance rates during continuous hemofiltration and hemodialysis with a novel volumetric continuous renal replacement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. abcam.com [abcam.com]
- 21. abcam.com [abcam.com]
Addressing Ald-Ph-NHS ester solubility problems in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ald-Ph-NHS ester in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Dimethylformamide (DMF) is also frequently used.[3][4] It is crucial to use a fresh, unopened bottle of anhydrous solvent, as these solvents are hygroscopic and absorbed moisture can lead to premature hydrolysis of the NHS ester, reducing its reactivity.[1][5]
Q2: I am observing precipitation when I add my this compound solution to my aqueous reaction buffer. What should I do?
A2: Precipitation upon addition to an aqueous buffer is a common issue. Here are a few steps you can take to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous reaction mixture is as low as possible, typically not exceeding 10%.[6]
-
Gentle Heating and Sonication: If precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can aid in dissolution.[1]
-
Modify the Formulation: For in vivo applications or challenging formulations, consider using co-solvents. For example, a mixture of DMSO, PEG300, and Tween-80 in saline has been shown to improve solubility.[1]
Q3: Can I use solvents other than DMSO or DMF?
A3: Yes, other organic solvents can be used, but their compatibility with your specific experimental setup and downstream applications must be verified. Some alternatives include:
It's important to note that some of these solvents may have their own effects on biological systems, so appropriate controls are essential.[7] For a less toxic alternative, zwitterionic liquids (ZILs) have been proposed as a substitute for DMSO in some life science applications.[8]
Q4: How does pH affect the solubility and stability of this compound?
A4: The pH of the aqueous solution is critical. NHS ester labeling reactions are most efficient at a pH between 7.2 and 8.5.[9][] Below this range, the primary amine you are targeting will be protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of your desired conjugate.[9][11] The hydrolysis of the NHS ester is a major competing reaction in aqueous solutions.[]
Q5: How should I store my this compound to prevent solubility and reactivity problems?
A5: Proper storage is crucial for maintaining the integrity of your this compound.
-
Solid Form: Store the solid ester at 4°C, sealed and protected from moisture.[1]
-
In Solvent: For stock solutions, store at -20°C or -80°C.[1][6] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from the air each time the vial is opened.[5] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem 1: this compound does not dissolve in the initial organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the organic solvent gradually. |
| Low-quality or wet solvent | Use a new, unopened bottle of anhydrous DMSO or DMF.[1] |
| Compound has precipitated out of solution | Gently warm the solution and/or use a sonicator to aid dissolution.[1] |
Problem 2: A precipitate forms when the this compound stock solution is added to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the ester | Decrease the final concentration of the ester in the reaction mixture. |
| High percentage of organic solvent | Ensure the final concentration of the organic solvent is below 10%.[6] |
| Incorrect buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[9] |
| Presence of incompatible buffer components | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[6] Use buffers like phosphate (B84403), bicarbonate, HEPES, or borate.[9] |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/Formulation | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (404.53 mM) | Requires sonication. Use of hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.11 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (10.11 mM) | Results in a suspended solution; requires sonication. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.11 mM) | Results in a clear solution. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[6]
-
Weigh the desired amount of the ester in a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO (or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).[6]
-
Vortex the tube until the ester is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: General Procedure for Labeling a Protein with this compound
-
Prepare your protein solution in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4).[9] The optimal protein concentration is typically between 1-10 mg/mL.[3]
-
Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use, as described in Protocol 1.[6]
-
Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final volume of DMSO should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the labeled protein from the excess, unreacted ester and byproducts using a desalting column or dialysis.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Reaction pathway for this compound with a primary amine and the competing hydrolysis reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Impact of different buffer components on Ald-Ph-NHS ester reaction efficiency
Welcome to the technical support center for Ald-Ph-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction with a primary amine?
The optimal pH for reacting the NHS ester moiety of an this compound with a primary amine (e.g., on a protein's lysine (B10760008) residue) is between 7.2 and 8.5.[1] A frequently recommended range to balance reactivity and stability is pH 8.3-8.5.[2] The reaction is highly pH-dependent; at lower pH values, the primary amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1][2]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 are often good starting points.[2] For proteins sensitive to higher pH, a phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate, requiring longer incubation times.[3]
Q3: Are there any buffer components I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1] However, Tris or glycine can be useful to add at the end of the reaction to quench any remaining active NHS ester.[1]
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1] It is crucial to use high-quality, amine-free DMF. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., under 10%) to minimize potential effects on protein stability.[4]
Q5: Does the aldehyde group of the this compound react with the recommended buffer components?
Based on available information, common non-amine biological buffers such as phosphate, bicarbonate, borate, and HEPES are not expected to react with the benzaldehyde (B42025) group under the typical pH conditions (7.2-8.5) used for the NHS ester conjugation. However, it's always good practice to use freshly prepared buffers and high-purity reagents.
Data Presentation: Buffer Component Impact
While extensive quantitative data directly comparing this compound reaction efficiency in different buffers is limited, a study on labeling bovine serum albumin (BSA) with a fluorescein (B123965) NHS ester provides a useful qualitative comparison between a bicarbonate buffer and a phosphate-buffered saline (PBS).
| Buffer System | pH | Incubation Time | Degree of Labeling (DOL) | Reference |
| 0.1 M Sodium Bicarbonate | 9.0 | 1 hour | 1.1 | [3] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 hours | 0.9 | [3] |
Note: This data is for a standard NHS ester, not specifically an this compound. However, the principles of the NHS ester-amine reaction are the same. The higher pH of the bicarbonate buffer resulted in a slightly higher degree of labeling in a shorter time frame. The reaction in PBS at a lower pH still proceeded effectively but required a longer incubation period.[3]
Experimental Protocols
General Protocol for Protein Labeling with an this compound
This protocol provides a general workflow. Optimal conditions, such as the molar excess of the this compound and incubation time, should be determined empirically for each specific application.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3. Alternatively, use 0.1 M sodium phosphate buffer at the same pH.[2]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix immediately.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[1]
-
Purification: Remove excess, non-reacted this compound and reaction by-products using a desalting column (size-exclusion chromatography), dialysis, or another suitable chromatographic method.
Visualization of Workflows and Concepts
References
Technical Support Center: Troubleshooting Ald-Ph-NHS Ester Conjugation
Welcome to the technical support center for Aldehyde-Ph-NHS ester conjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Ald-Ph-NHS ester conjugation?
This is a two-step bioconjugation process. First, an N-hydroxysuccinimide (NHS) ester-functionalized molecule reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on a biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5). In the second step, a separate molecule containing an aldehyde group is introduced. This aldehyde then reacts with a hydrazine (B178648) or aminooxy group on the now-modified biomolecule to form a stable hydrazone or oxime bond, respectively.
Q2: My conjugation efficiency is very low. What are the most likely causes?
Low conjugation efficiency is a common issue that can stem from several factors. The most frequent culprits are related to the reagents, buffer conditions, and reaction parameters. A systematic approach to troubleshooting is often the most effective way to identify the problem.
Potential Causes for Low Efficiency:
-
Hydrolyzed NHS Ester: NHS esters are highly susceptible to hydrolysis, especially at high pH, which renders them inactive.
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your target biomolecule for the NHS ester, significantly reducing yield.
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. If the pH is too low, the amine groups will be protonated and unreactive. If it's too high, the rate of NHS ester hydrolysis increases dramatically.
-
Low Reactant Concentration: Dilute protein solutions can lead to less efficient conjugation as the competing hydrolysis reaction becomes more favorable.
-
Inactive Aldehyde: The aldehyde on the second molecule may have degraded due to improper storage or handling.
Q3: How can I tell if my NHS ester is still active?
Since NHS esters are moisture-sensitive, improper storage can lead to hydrolysis and loss of reactivity. Always store NHS esters in a dry, protected environment at -20°C and allow the container to equilibrate to room temperature before opening to prevent condensation. While direct activity assays can be complex, a good indicator of a problem is a consistent failure to achieve conjugation even with fresh biomolecules and correctly prepared buffers. If you suspect your NHS ester has degraded, it is best to use a fresh vial.
Q4: My protein is precipitating during the reaction. What can I do?
Protein precipitation can occur if the reaction conditions are not optimal for your specific protein.
Troubleshooting Protein Precipitation:
-
Organic Solvent Concentration: NHS esters are often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. High concentrations of these solvents can cause some proteins to precipitate. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.
-
Protein Instability: Your protein may not be stable at the optimal pH for the NHS ester reaction (pH 8.3-8.5). Consider performing the reaction at a lower pH (e.g., 7.4) and a lower temperature (4°C), although this may require a longer incubation time to compensate for the slower reaction rate.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and how to resolve them.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The optimal pH range for NHS ester reactions is 7.2-8.5, with many protocols recommending pH 8.3-8.5 for the best results. Verify the pH of your reaction buffer with a calibrated pH meter. |
| Presence of Primary Amines in Buffer | Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with your target molecule. Switch to a non-amine-containing buffer like phosphate (B84403), bicarbonate, or borate. |
| Hydrolysis of NHS Ester | NHS esters are sensitive to moisture and have a short half-life in aqueous solutions, which decreases as pH increases. Always prepare the NHS ester solution immediately before use. To slow the rate of hydrolysis, you can perform the reaction at 4°C. |
| Low Protein Concentration | For optimal labeling, the recommended protein concentration is typically between 2-10 mg/mL. More dilute solutions may require a greater molar excess of the NHS ester to achieve the desired degree of labeling. |
| Inactive NHS Ester Reagent | Improper storage can lead to the degradation of the NHS ester. Store reagents in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles. |
| Interfering Substances | High concentrations of substances like sodium azide (B81097) (>3 mM) or glycerol (B35011) can interfere with the reaction. Ensure your protein solution is free from these contaminants, performing buffer exchange if necessary. |
Issue 2: High Degree of Labeling or Protein Aggregation
| Potential Cause | Recommended Solution |
| Excessive Molar Ratio of NHS Ester | While a molar excess is needed, too much can lead to multiple labels per protein, which can cause aggregation and loss of function. Start with a 5- to 20-fold molar excess and optimize empirically. |
| Insufficient Quenching | If the reaction is not properly quenched, it may continue, leading to over-labeling. Add a quenching reagent like Tris or glycine at the end of the incubation period to stop the reaction. |
| Inefficient Removal of Excess Dye | Unreacted label can remain associated with the protein, giving a false high degree of labeling. Use size-exclusion chromatography or dialysis for efficient removal of excess reagents. |
Experimental Protocols & Data
Recommended Reaction Conditions
The optimal conditions for your specific experiment may vary, but the following tables provide a general starting point.
Table 1: NHS Ester - Amine Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. Avoid buffers with primary amines. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (0.5-4 hours). Reactions at 4°C can be performed overnight to minimize hydrolysis. |
| Molar Excess of NHS Ester | 5 to 20-fold over the amine-containing molecule | The optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the desired conjugation over hydrolysis. |
Table 2: Aldehyde - Hydrazine/Aminooxy Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | This pH range is optimal for the formation of hydrazone bonds. |
| Temperature | Room Temperature (20-25°C) | Reactions are typically complete within a few hours. |
| Molar Excess of Aldehyde | 10 to 20-fold over the modified molecule | A molar excess helps to drive the reaction to completion. |
Table 3: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~5-10 minutes |
General Two-Step Conjugation Protocol
This protocol outlines the general steps for conjugating an amine-containing biomolecule with an aldehyde-containing molecule using an NHS ester crosslinker.
Step 1: Reaction of NHS Ester with Amine-Containing Biomolecule
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the reaction buffer at a concentration of 2-10 mg/mL. If the biomolecule is in a buffer containing amines, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Purification: Remove excess NHS ester and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
Step 2: Reaction with Aldehyde-Containing Molecule
-
Buffer Adjustment: Adjust the pH of the purified, modified biomolecule solution to between 5.0 and 7.0.
-
Aldehyde Addition: Add a 10- to 20-fold molar excess of the aldehyde-containing molecule.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle mixing.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
Visual Guides
Experimental Workflow
The following diagram illustrates the key stages of a typical two-step this compound conjugation experiment.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during your conjugation experiments.
Strategies for Optimizing Ald-Ph-NHS Ester Bioconjugation Yield: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your Ald-Ph-NHS ester bioconjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction mechanism of this compound bioconjugation?
A1: this compound is a hetero-bifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) to form a stable amide bond. This reaction is a nucleophilic acyl substitution.[] The aldehyde group on the phenyl ring is available for subsequent conjugation, typically with molecules containing amine, hydroxylamine, or hydrazine (B178648) functional groups.[2]
Q2: My conjugation yield is consistently low. What are the most common causes?
A2: Low conjugation yield is a frequent issue with several potential root causes:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. This is a major competing reaction to the desired aminolysis (reaction with the amine).[][3]
-
Incompatible Buffer: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield.[4]
-
Suboptimal pH: The reaction is highly pH-dependent. While a slightly basic pH (7.2-8.5) is required to deprotonate the primary amines for nucleophilic attack, a pH that is too high will accelerate hydrolysis of the NHS ester.[3][5]
-
Low Reactant Concentration: Dilute protein solutions can favor hydrolysis over aminolysis.[3]
-
Steric Hindrance: The phenyl group of the linker is a relatively large substituent and can cause steric hindrance, potentially slowing down the reaction by physically obstructing the approach of the amine to the NHS ester.[6][7][8]
-
Impure Reagents: The presence of impurities in the antibody or the this compound can interfere with the reaction.
-
Improper Storage of NHS Ester: this compound is moisture-sensitive. Improper storage can lead to hydrolysis before use.[9]
Q3: How can I minimize hydrolysis of the this compound?
A3: To minimize hydrolysis and improve the yield of the desired amide bond formation, consider the following strategies:
-
Optimize pH: Maintain the reaction pH in the optimal range of 7.2-8.5.[] A pH around 8.3-8.5 is often a good starting point for balancing amine reactivity and ester stability.[5]
-
Control Temperature: Perform the reaction at room temperature or on ice. Lower temperatures can help to slow down the rate of hydrolysis.[10]
-
Use Fresh Reagents: Prepare the this compound solution immediately before use. Avoid using pre-made stock solutions that have been stored for extended periods.[9]
-
Use Anhydrous Solvents: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[5]
-
Increase Reactant Concentration: Working with higher concentrations of your protein or amine-containing molecule can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.
Q4: I suspect the aldehyde group is causing side reactions. What are these potential side reactions and how can I avoid them?
A4: The benzaldehyde (B42025) group on the linker can potentially undergo side reactions, especially under certain conditions. The primary concern is the formation of a Schiff base (imine) if there are other primary amines present in the reaction mixture that are not the intended target for the NHS ester. While the formation of an amide bond from the NHS ester reaction is generally irreversible, Schiff base formation is reversible.
To mitigate this:
-
Protect the Aldehyde: If the aldehyde is not intended for immediate subsequent reaction, it can be protected as an acetal. This protection can be removed later under acidic conditions.
-
Control Reaction Stoichiometry: Using a carefully controlled molar ratio of the this compound to the target amine can help to favor the desired NHS ester reaction.
-
Optimize Reaction Conditions: The formation of imines is also pH-dependent. Maintaining the pH in the optimal range for NHS ester coupling (7.2-8.5) may not be the most favorable for imine formation, which can sometimes be favored at a slightly more acidic pH.
Q5: Could the phenyl group be sterically hindering the reaction, and what can I do about it?
A5: Yes, the phenyl group is a bulky substituent and can cause steric hindrance, which may slow down the reaction rate.[6][7][8] This is due to the repulsion between the electron clouds of the phenyl group and the approaching amine.
To address potential steric hindrance:
-
Optimize Spacer Arm: If available, using an this compound with a longer PEG spacer between the phenyl group and the NHS ester can increase the distance and flexibility, potentially reducing steric hindrance.
-
Increase Reaction Time: A longer incubation time may be necessary to achieve a higher yield if the reaction is slowed by steric effects.
-
Increase Temperature: While this can also increase hydrolysis, a modest increase in temperature can provide the necessary activation energy to overcome the steric barrier. This should be optimized carefully.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the yield of this compound bioconjugation.
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Impact on Amine Reactivity | Recommended Use |
| 7.0 | 0 | 4 - 5 hours[3] | Slower reaction with amines. | For very pH-sensitive proteins. |
| 7.2 - 8.5 | 4 - 25 | Optimal range for balancing aminolysis and hydrolysis.[] | Favorable for deprotonated primary amines. | General bioconjugation reactions. |
| 8.6 | 4 | 10 minutes[3] | High rate of hydrolysis, reducing yield. | Generally not recommended. |
Table 2: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce the rate of hydrolysis.[10] |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 | A molar excess of the ester drives the reaction to completion. The optimal ratio should be determined empirically.[] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the bimolecular reaction with the amine over hydrolysis. |
| Reaction Time | 30 minutes - 4 hours | Typically sufficient for completion. Longer times may be needed if steric hindrance is a factor, but this also increases the risk of hydrolysis.[] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures the ester is fully dissolved and minimizes premature hydrolysis.[5] |
Experimental Protocols
Detailed Methodology for a General this compound Antibody Conjugation
This protocol provides a general step-by-step guide for conjugating an this compound to an antibody. Optimization may be required for specific antibodies and applications.
1. Antibody Preparation:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains Tris, glycine, or other primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL.
2. This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[10]
3. Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable amine-free buffer (e.g., 1 M sodium bicarbonate).
-
Add the calculated amount of the this compound stock solution to the antibody solution. A 10:1 to 20:1 molar ratio of ester to antibody is a good starting point.[]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[] Alternatively, the reaction can be performed at 4°C for 2-4 hours to minimize hydrolysis.
4. Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
6. Characterization of the Conjugate:
-
Determine the protein concentration (e.g., using A280 measurement).
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.
Visualizations
Workflow for this compound Bioconjugation
Caption: A streamlined workflow for this compound bioconjugation.
Key Factors Influencing Conjugation Yield
Caption: Factors positively and negatively impacting bioconjugation yield.
References
- 2. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lifesciences.vn [lifesciences.vn]
- 5. lumiprobe.com [lumiprobe.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. furthlab.xyz [furthlab.xyz]
Validation & Comparative
A Comparative Guide to the Characterization of Ald-Ph-NHS Ester Conjugates by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the characterization of protein conjugates formed using Ald-Ph-NHS esters. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy for your research needs.
Introduction to Ald-Ph-NHS Ester Conjugates
Ald-Ph-NHS (Aldehyde-Phenyl-N-Hydroxysuccinimide) esters are bifunctional linkers increasingly utilized in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). These linkers possess two reactive moieties: an NHS ester that readily reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond, and an aldehyde group that can be used for subsequent conjugation reactions. The characterization of these conjugates is critical to ensure the desired drug-to-antibody ratio (DAR), identify conjugation sites, and confirm the overall structural integrity of the final product. Mass spectrometry has emerged as a primary tool for this purpose, offering high resolution and accuracy. This guide compares its performance with other widely used analytical techniques.
Mass Spectrometry for the Characterization of this compound Conjugates
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For protein conjugates, it can provide precise molecular weight information, allowing for the determination of the number of attached linkers and drug molecules (the drug-to-antibody ratio, or DAR). Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source, are employed for this purpose.
Performance of Mass Spectrometry
Strengths:
-
High Specificity and Resolution: MS can resolve different drug-loaded species, providing a detailed drug load distribution profile.
-
Accurate Mass Measurement: It allows for the confirmation of the covalent attachment of the linker and drug, and can help identify any modifications or degradation products.
-
Site of Conjugation Analysis: Through "bottom-up" proteomics approaches (digesting the conjugate and analyzing the resulting peptides by LC-MS/MS), the specific lysine residues that have been modified can be identified.
-
Versatility: Can be used for intact mass analysis ("top-down"), subunit analysis ("middle-down"), and peptide mapping ("bottom-up").
Limitations:
-
Potential for Ion Suppression: The ionization efficiency of different drug-loaded species can vary, potentially skewing the quantitative results of the DAR.
-
Complex Data Analysis: The resulting spectra, especially for heterogeneous conjugates, can be complex and require specialized software for deconvolution and interpretation.
-
Sample Preparation: Requires desalting and purification of the sample, which can be time-consuming.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques are often used in conjunction with or as alternatives for the characterization of protein conjugates.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Primary Measurement | Mass-to-charge ratio | Hydrophobicity | Molar mass in solution, size |
| DAR Determination | Direct measurement of mass difference | Separation of species with different DARs | Calculation based on the molar mass of the conjugate and its components |
| Resolution of DAR Species | High | Good for low DAR species, can be challenging for higher DARs | Limited, often provides an average DAR |
| Information Provided | Exact mass, drug load distribution, site of conjugation (with MS/MS) | Relative quantitation of DAR species, hydrophobicity profile | Average molar mass, aggregation state, hydrodynamic radius |
| Sample Requirements | Requires desalting, compatible with volatile buffers | Requires high salt concentrations, non-denaturing conditions | Isocratic mobile phase, non-denaturing conditions |
| Throughput | Moderate to high | High | High |
| Ease of Use | Requires specialized expertise and instrumentation | Relatively straightforward | Requires specialized detectors and software |
Quantitative Data Comparison of DAR Measurement
The following table presents a hypothetical comparison of average DAR values for a model this compound conjugate as determined by different techniques. Such data is typically generated during the development of ADCs to ensure consistency across different analytical methods.[1][2][3][4][5]
| Sample | Target DAR | HIC-UV (Average DAR) | Native SEC-MS (Average DAR) | RPLC-MS (reduced) (Average DAR) |
| ADC Batch 1 | 2 | 2.1 | 2.0 | 2.1 |
| ADC Batch 2 | 4 | 3.9 | 4.0 | 3.9 |
| ADC Batch 3 | 8 | 7.8 | 7.9 | 7.8 |
Experimental Protocols
Conjugation of a Model Protein with this compound
This protocol describes a general procedure for the conjugation of a model protein, such as a monoclonal antibody (mAb), with an this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Ald-Ph-PEGn-NHS ester (dissolved in DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Buffer Exchange: If the mAb solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using a desalting column. Adjust the protein concentration to 5-20 mg/mL.[6]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Ald-Ph-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6][7][8]
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or on ice for more sensitive proteins.[6][7][8]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Characterization by MALDI-TOF Mass Spectrometry
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA). For PEGylated conjugates, sinapinic acid is often preferred.[9][10][11]
-
Sample Spotting: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[9]
Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF mass spectrometer.
-
Mode: Linear positive ion mode for intact proteins.
-
Laser: Nitrogen laser (337 nm), with intensity adjusted to be slightly above the ionization threshold.
-
Mass Range: Set to encompass the expected mass of the unconjugated and conjugated protein.
-
Calibration: Calibrate the instrument using a protein standard of a similar mass range.
Characterization by LC-MS (ESI-QTOF)
Sample Preparation:
-
Denaturation and Reduction (for subunit analysis): To analyze the light and heavy chains separately, dilute the conjugate to 1 mg/mL in a denaturing buffer and add a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Intact Mass Analysis: For intact mass analysis, dilute the conjugate in a mobile phase-compatible solvent, typically containing a low concentration of formic acid.
Instrumentation and Data Acquisition:
-
LC System: A UHPLC system with a reverse-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the protein conjugate.
-
MS System: ESI-QTOF mass spectrometer.
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize signal and minimize fragmentation.
-
Mass Range: Set to acquire data over a m/z range that includes the expected charge states of the protein conjugate (e.g., m/z 1000-4000).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein conjugate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugation and analysis.
Signaling Pathway (Chemical Reaction)
Caption: NHS ester reaction with a primary amine on a protein.
Conclusion
The characterization of this compound conjugates is a multi-faceted process that relies on a suite of analytical techniques. Mass spectrometry, with its high resolution and accuracy, provides unparalleled detail regarding the molecular weight, drug load distribution, and site of conjugation. However, its complexity and potential for quantitative bias necessitate the use of orthogonal techniques for confirmation and quality control. Hydrophobic interaction chromatography is a robust method for determining the average DAR and assessing the heterogeneity of the conjugate population, while SEC-MALS is invaluable for analyzing aggregation and confirming the average molar mass. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality, efficacy, and safety of their protein conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. A native SEC-MS workflow and validation for analyzing drug-to-antibody ratio and drug load distribution in cysteine-linked antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. covalx.com [covalx.com]
- 10. researchgate.net [researchgate.net]
- 11. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Antibody-Drug Conjugates: A Comparative Guide to PEG Spacer Lengths of Ald-Ph-NHS Ester Linkers
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the diverse linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs. This guide provides a comprehensive comparison of Ald-Ph-NHS ester linkers with varying PEG spacer lengths, supported by experimental data from relevant studies, to inform the selection of an optimal linker for ADC development.
The inclusion of a PEG spacer in an this compound linker serves multiple purposes. The inherent hydrophilicity of PEG can enhance the solubility of the ADC, particularly when conjugated with a hydrophobic payload, thereby mitigating the risk of aggregation.[1] Furthermore, the length of the PEG chain can influence the ADC's pharmacokinetic profile, stability, and in vitro and in vivo efficacy.[2] The aldehyde function of the linker allows for the subsequent conjugation of a payload via chemistries such as oxime ligation or reductive amination, while the N-hydroxysuccinimide (NHS) ester enables covalent attachment to lysine (B10760008) residues on the antibody.
The Impact of PEG Spacer Length on ADC Performance: A Data-Driven Comparison
The choice of PEG spacer length represents a critical optimization parameter in ADC design, often involving a trade-off between pharmacokinetic advantages and potential impacts on potency. The following table summarizes quantitative and qualitative data from studies on ADCs with varying PEG spacer lengths. While direct head-to-head comparisons of this compound linkers are limited in publicly available literature, the data presented from studies using linkers with different PEG chain lengths provide valuable insights into the expected performance.
| Parameter | Short PEG Spacer (PEG2-PEG4) | Intermediate PEG Spacer (PEG8-PEG12) | Long PEG Spacer (PEG24 and longer) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | May result in lower drug loading in some instances.[3] | Often associated with higher drug loading efficiencies.[3] | Can lead to lower drug loading compared to intermediate lengths.[3] | Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher DARs, potentially due to a balance of solubility and reactivity.[3] |
| Pharmacokinetics (PK) | Characterized by faster clearance and a shorter half-life.[2][4] | Exhibits slower clearance and a longer half-life, often reaching a plateau in PK improvement.[2][4] | Results in a significantly prolonged half-life.[2] | A study on maleimide-PEG-glucuronide-MMAE ADCs showed that clearance rates stabilized with PEG8, PEG12, and PEG24 linkers, being similar to the unconjugated antibody.[4] |
| In Vitro Cytotoxicity | Generally maintains high potency.[2] | May show a moderate impact on in vitro potency.[2] | Can lead to a more substantial reduction in in vitro cytotoxicity.[5] | In a study with miniaturized ADCs, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[5] |
| In Vivo Efficacy | May lead to reduced in vivo efficacy due to rapid clearance.[2] | Often demonstrates a significant improvement in in vivo efficacy.[2] | Can result in the highest in vivo efficacy, especially when maximum exposure is required.[2] | Longer PEG spacers can enhance tumor accumulation and overall efficacy.[2] |
| Tolerability | ADCs with no or very short PEG linkers have shown significant weight loss in mice at high doses.[4] | ADCs with PEG8, PEG12, and PEG24 linkers were well-tolerated with stable weight in mice at high doses.[4] | Generally well-tolerated.[4] | A study on DAR 8 ADCs indicated that linkers with PEG8 or longer spacers were significantly better tolerated than those with shorter or no PEG spacers.[4] |
| Solubility & Aggregation | Provides some improvement in solubility.[1] | Offers a good balance of hydrophilicity to prevent aggregation.[1] | Significantly enhances solubility and reduces the risk of aggregation, especially for hydrophobic payloads.[1] | The hydrophilic nature of PEG helps to create a "hydration shell" around the ADC, improving its solubility and stability.[1] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
References
Stability Showdown: A Comparative Guide to Amide Bond Integrity in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linkage between a biomolecule and its payload is a critical determinant of a bioconjugate's efficacy and safety. This guide provides an in-depth comparison of the in-vitro stability of the amide bond formed via Ald-Ph-NHS ester conjugation against other common bioconjugation methods, supported by experimental data and detailed protocols.
The formation of a stable covalent bond is paramount in the design of bioconjugates such as antibody-drug conjugates (ADCs). The this compound, chemically known as N-succinimidyl 4-formylbenzoate (B8722198) (SFB), is a popular crosslinker that facilitates the creation of a highly stable amide bond. This guide will objectively compare the stability of this linkage with alternatives, providing the necessary data for informed decision-making in your research and development endeavors.
Comparative Stability of Bioconjugate Linkages
The in-vitro stability of a bioconjugate is often assessed by its half-life under physiological conditions, such as in human plasma at 37°C, and its resilience to varying pH levels. The amide bond formed from an NHS ester reaction is renowned for its exceptional stability.[1][2]
| Linkage Chemistry | Target Residue(s) | Bond Formed | pH Stability Range | Estimated Half-life in Human Plasma (37°C) | Key Advantages | Key Disadvantages |
| This compound | Primary Amines (Lysine, N-terminus) | Amide | Stable (pH 2.0-10.0 for the conjugate bond)[3] | Very High (Months to Years) | High stability, well-established chemistry.[1] | Potential for heterogeneity due to multiple lysine (B10760008) residues. |
| Maleimide (B117702) Chemistry | Thiols (Cysteine) | Thioether | Optimal conjugation at pH 6.5-7.5.[4] | Variable (Hours to Days) | Site-specific conjugation with engineered cysteines. | Susceptible to retro-Michael addition, leading to deconjugation.[5][6] |
| Reductive Amination | Primary Amines (Lysine, N-terminus) | Secondary Amine | Stable | High (Considered stable) | Forms a stable linkage.[7][8] | Requires a reducing agent which may have side effects. |
Note: The half-life of the amide bond from this compound is inferred from the general stability of aromatic amide bonds in bioconjugates, which are known to be highly resistant to hydrolysis under physiological conditions.[1][2] The primary instability concern with NHS ester chemistry is the hydrolysis of the NHS ester itself before conjugation, not the resulting amide bond.[9]
Experimental Protocols
To quantitatively assess and compare the in-vitro stability of different bioconjugate linkages, the following experimental protocols are recommended.
Protocol 1: In-Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a biologically relevant matrix, simulating its circulation in the bloodstream.
Materials:
-
Bioconjugate of interest (e-g., ADC)
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
-
Protein A or G magnetic beads (for antibody-based conjugates)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Dilute the bioconjugate stock solution into pre-warmed human plasma to a final concentration of 1 mg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.
-
For antibody-based conjugates, the ADC can be captured using Protein A or G magnetic beads to separate it from plasma proteins.
-
Analyze the samples to determine the concentration of the intact bioconjugate and any released payload or degradation products.
-
Plot the percentage of intact bioconjugate remaining over time to determine the degradation kinetics and calculate the half-life.
Protocol 2: pH Stability Assay
This assay assesses the chemical stability of the linkage across a range of pH values.
Materials:
-
Bioconjugate of interest
-
Buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare stock solutions of the bioconjugate.
-
Dilute the stock solution into the different pH buffers to a known final concentration.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze them to quantify the amount of intact bioconjugate.
-
Determine the rate of degradation at each pH to understand the linkage's susceptibility to acid and base hydrolysis.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the conjugation and stability testing processes.
Conclusion
The amide bond formed from this compound conjugation exhibits exceptional in-vitro stability, making it a reliable choice for constructing robust bioconjugates. While alternative methods like maleimide chemistry offer site-specificity, they may present challenges with linkage stability. Reductive amination provides another stable linkage, though the reaction conditions require careful consideration. The selection of the optimal conjugation chemistry ultimately depends on the specific requirements of the biomolecule, the payload, and the intended application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to ensure the development of stable and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming Ald-Ph-NHS Ester Conjugation
Successful bioconjugation is a critical step in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The Ald-Ph-NHS ester represents a linker used in ADC development.[1] This linker contains an NHS ester that reacts with primary amines and a benzaldehyde (B42025) group reactive towards various functionalities.[2] Verifying the successful conjugation and characterizing the resulting product is paramount for ensuring efficacy and safety. This guide provides a comparative overview of key analytical techniques used to confirm and quantify the conjugation of Ald-Ph-NHS esters to proteins, such as monoclonal antibodies (mAbs).
A variety of analytical methods are employed to characterize the resulting bioconjugate, with the primary goal of determining the drug-to-antibody ratio (DAR).[3][4] The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody and can influence both the potency and safety of the ADC.[4][5]
Workflow for ADC Creation and Analysis
The general process involves the conjugation of the linker-payload to the antibody, followed by purification and characterization using a suite of orthogonal analytical methods to assess different quality attributes.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, from a simple average DAR to a detailed understanding of drug distribution and conjugate stability.
| Technique | Information Provided | Throughput | Complexity | Key Advantage |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR).[6][7] | High | Low | Simple, rapid, and convenient for initial screening.[3] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, presence of unconjugated antibody.[8][9] | Medium | Medium | Resolves species with different drug loads under native conditions.[10][11] |
| Mass Spectrometry (MS) | Precise DAR, drug load distribution, conjugation site analysis.[12][13] | Low-Medium | High | Provides detailed molecular weight information and structural insights.[14] |
| Size Exclusion Chromatography (SEC) | Aggregation, fragmentation, and purity of the conjugate.[15][16] | Medium | Low-Medium | Assesses the homogeneity and stability of the ADC preparation.[17] |
Detailed Experimental Protocols and Data
UV-Vis Spectroscopy
Principle: This technique relies on the Beer-Lambert law. By measuring the absorbance of the ADC at two different wavelengths—one where the antibody primarily absorbs (typically 280 nm) and one where the drug primarily absorbs—the average DAR can be calculated, provided the extinction coefficients of both the antibody and the drug are known.[6][] This method is most effective when the absorbance maxima of the antibody and the drug are well separated.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Blank Measurement: Use the same buffer to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm (A280) and the wavelength of maximum absorbance for the drug (A_drug).
-
Calculation: The concentrations of the antibody and drug are calculated using their respective extinction coefficients (ε). The average DAR is then determined by the molar ratio of the drug to the antibody.[7]
Equations:
-
Concentration_Antibody (M) = (A280 - Correction_Factor * A_drug) / ε_Antibody_at_280
-
Concentration_Drug (M) = A_drug / ε_Drug
-
Average DAR = Concentration_Drug / Concentration_Antibody
Note: A correction factor is needed to account for the drug's absorbance at 280 nm.
Data Presentation:
| Sample | A280 | A_drug (e.g., 330 nm) | Calculated Avg. DAR |
| ADC Batch 1 | 1.25 | 0.45 | 3.8 |
| ADC Batch 2 | 1.22 | 0.42 | 3.7 |
| Unconjugated Ab | 1.20 | 0.01 | 0.0 |
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity.[9] The conjugation of often hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, as species with a higher drug load will be more hydrophobic and thus have a longer retention time on the column.[8] This technique is performed under non-denaturing conditions, preserving the native structure of the antibody.[10][11]
Experimental Protocol:
-
Mobile Phase Preparation:
-
Buffer A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
-
Chromatography System: An HPLC system with a UV detector and a suitable HIC column (e.g., Butyl-NPR).
-
Gradient Elution: The separation is achieved by applying a gradient from high salt (Buffer A) to low salt (Buffer B). As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute in order of increasing hydrophobicity.
-
Data Analysis: The chromatogram will show a series of peaks, each corresponding to a different drug-loaded species (DAR0, DAR2, DAR4, etc.). The area of each peak is used to calculate the percentage of each species and the weighted average DAR.[]
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated) | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 48.5 |
| DAR6 | 17.9 | 18.1 |
| DAR8 | 20.2 | 2.4 |
| Weighted Avg. DAR | - | 3.9 |
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions to determine the exact molecular weight of the ADC species.[12] This allows for unambiguous confirmation of conjugation and precise determination of the drug load distribution.[13] Analysis can be performed on the intact ADC ("top-down"), on antibody subunits after reduction ("middle-down"), or on peptides after enzymatic digestion ("bottom-up").
Experimental Protocol (Intact Mass Analysis):
-
Sample Preparation: The ADC sample is typically desalted using a reversed-phase or size-exclusion chromatography column online with the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used.
-
Ionization: Electrospray ionization (ESI) is used to generate gas-phase ions of the intact ADC.
-
Data Analysis: The resulting mass spectrum contains a series of peaks corresponding to the different charge states of each DAR species. This data is deconvoluted to generate a zero-charge spectrum, from which the mass of each species and its relative abundance can be determined.
Data Presentation:
| DAR Species | Observed Mass (Da) | Expected Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 148,050 | 5.5 |
| DAR2 | 149,852 | 149,850 | 26.1 |
| DAR4 | 151,655 | 151,650 | 48.0 |
| DAR6 | 153,457 | 153,450 | 17.9 |
| DAR8 | 155,259 | 155,250 | 2.5 |
| Weighted Avg. DAR | - | - | 3.9 |
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius.[15] It is used to assess the purity of the ADC preparation by separating the monomeric ADC from high molecular weight aggregates or low molecular weight fragments.[16][17] The formation of aggregates is a critical quality attribute to monitor as it can impact efficacy and immunogenicity.[17]
Experimental Protocol:
-
Mobile Phase: An isocratic mobile phase, typically a physiological buffer like PBS, is used.
-
Chromatography System: An HPLC system with a UV detector and a suitable SEC column.
-
Analysis: The sample is injected onto the column. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.
-
Data Analysis: The peak areas are integrated to determine the percentage of monomer, aggregate, and fragment in the sample.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 9.8 | 2.1 |
| Monomer | 12.5 | 97.5 |
| Fragment | 15.2 | 0.4 |
Visualization of this compound Conjugation
The this compound linker facilitates conjugation through two reactive sites. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond.[19][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glenresearch.com [glenresearch.com]
A Head-to-Head Comparison: Ald-Ph-NHS Ester vs. Homobifunctional Crosslinkers for Advanced Bioconjugation
In the landscape of bioconjugation, particularly for the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs), the choice of crosslinker is a critical determinant of efficacy, stability, and homogeneity. This guide provides an in-depth comparison between the heterobifunctional Ald-Ph-NHS ester and traditional homobifunctional crosslinkers, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages, supported by experimental data and detailed protocols.
Executive Summary
The primary advantage of the this compound, a heterobifunctional crosslinker, lies in its ability to facilitate a controlled, two-step conjugation process. This sequential reaction minimizes the formation of undesirable byproducts such as aggregates and homodimers, which are common when using homobifunctional crosslinkers in a one-step reaction. The resulting hydrazone bond from the this compound also offers the unique feature of pH-sensitivity, enabling targeted payload release in the acidic environment of endosomes and lysosomes. In contrast, homobifunctional crosslinkers, while simpler to use, often lead to heterogeneous conjugates with a wide distribution of drug-to-antibody ratios (DAR) and a higher propensity for aggregation, potentially impacting the therapeutic window of the final product.
Reaction Mechanisms: A Tale of Two Strategies
The fundamental difference between this compound and homobifunctional crosslinkers lies in their reactive ends and the conjugation strategy they enable.
This compound: A Controlled Two-Step Process
The this compound possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) (Ald-Ph) group.[1][2][3][4][5] This allows for a sequential, two-step conjugation. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[6][7][8] After removing the excess crosslinker, the now aldehyde-functionalized antibody is reacted with a hydrazine-modified payload, forming a pH-sensitive hydrazone bond.[2][9][10]
Homobifunctional Crosslinkers: A Single, Uncontrolled Reaction
Homobifunctional crosslinkers, such as Disuccinimidyl suberate (B1241622) (DSS), have two identical reactive groups (e.g., NHS esters).[11][12][13][14][15][16] When mixed with an antibody and a payload (assuming the payload is also amine-functionalized for this example, though typically these are used for protein-protein crosslinking), the reaction proceeds in a single step. This can lead to a random crosslinking of molecules, resulting in antibody-antibody dimers, payload-payload dimers, and high-molecular-weight aggregates, in addition to the desired antibody-payload conjugate.[11][12][16]
Quantitative Performance Comparison
The choice of crosslinker significantly impacts the key quality attributes of a bioconjugate. The following table summarizes representative data compiled from literature for ADCs prepared using the two different strategies.
| Parameter | This compound (Two-Step) | Homobifunctional NHS Ester (One-Step) |
| Drug-to-Antibody Ratio (DAR) | More defined, narrower distribution | Broad distribution, high heterogeneity[3] |
| Conjugation Efficiency | High, with optimization of each step | Variable, often requires significant optimization |
| Product Purity (% Monomer) | >95% (typically) | Lower, with a higher percentage of aggregates |
| Reproducibility | High | Moderate to low |
| Linkage Stability at pH 7.4 | Good (Hydrazone bond)[9][10] | Excellent (Amide bond)[17] |
| Payload Release Mechanism | pH-dependent hydrolysis in acidic endosomes[2][9][10] | Proteolytic degradation of the antibody |
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, here are detailed experimental protocols for conjugating a cytotoxic payload to an antibody using both this compound and a homobifunctional NHS ester.
Protocol 1: Two-Step Conjugation with this compound
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
Ald-Ph-PEG4-NHS ester (dissolved in DMSO to 10 mM)
-
Hydrazine-modified cytotoxic payload (e.g., a derivative of MMAE)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Ligation Buffer: 0.1 M Sodium Acetate, pH 4.6
-
Purification columns (e.g., SEC, Protein A)
Procedure:
-
Step 1: Antibody Modification a. To the antibody solution, add a 10-fold molar excess of the Ald-Ph-PEG4-NHS ester solution. b. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification a. Remove excess crosslinker by size-exclusion chromatography (SEC) using a pre-equilibrated column with Ligation Buffer.
-
Step 2: Payload Ligation a. To the purified aldehyde-modified antibody, add a 5-fold molar excess of the hydrazine-modified payload. b. Incubate for 4-16 hours at room temperature.
-
Final Purification a. Purify the resulting ADC using Protein A chromatography to remove unconjugated payload and any remaining unreacted antibody. b. Dialyze the purified ADC into a suitable formulation buffer (e.g., PBS).
Protocol 2: One-Step Conjugation with Homobifunctional NHS Ester (e.g., DSS)
Materials:
-
Antibody at 5-10 mg/mL in PBS, pH 8.0
-
Amine-modified cytotoxic payload
-
Disuccinimidyl suberate (DSS) (dissolved in DMSO to 10 mM)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., SEC)
Procedure:
-
One-Step Reaction a. In the Reaction Buffer, combine the antibody and the amine-modified payload at a desired molar ratio (e.g., 1:5). b. Add a 10-fold molar excess of the DSS solution to the antibody-payload mixture. c. Incubate for 30-60 minutes at room temperature.
-
Quenching a. Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. b. Incubate for 15 minutes.
-
Purification a. Purify the ADC and remove aggregates and unconjugated species by SEC.
Mechanism of Action: Impact of the Linker
The linker chemistry dictates the mechanism of payload release, which in turn influences the therapeutic effect.
For ADCs constructed with an this compound, the pH-sensitive hydrazone linker is designed to be stable in the bloodstream (pH 7.4) but hydrolyzes in the acidic environment of the lysosomes (pH 4.5-5.0) after internalization into the target cancer cell.[9][10] This leads to a targeted release of the cytotoxic payload.
In contrast, for ADCs with a stable amide linkage from a homobifunctional crosslinker, the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.
Conclusion
For researchers and drug developers aiming to produce homogeneous and well-defined bioconjugates with a controlled payload release mechanism, the this compound presents clear advantages over homobifunctional crosslinkers. The ability to perform a two-step conjugation minimizes the formation of undesirable byproducts, leading to a more uniform product with a narrower DAR distribution. Furthermore, the pH-sensitive hydrazone linkage provides a mechanism for targeted intracellular drug release. While homobifunctional crosslinkers offer a simpler one-step protocol, this comes at the cost of product heterogeneity and a higher risk of aggregation, which can compromise the therapeutic index of the final product. The choice of crosslinker is a critical decision in the design of bioconjugates, and the superior control offered by heterobifunctional reagents like this compound makes them a preferred choice for the development of next-generation targeted therapies.
References
- 1. Ald-Ph-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - AntibodyâDrug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 4. Ald-Ph-PEG24-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Ald-Ph-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. adooq.com [adooq.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the ADC's mechanism of action, stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design.
Executive Summary
The selection of a linker technology is a pivotal decision in ADC development, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[1] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect. The optimal strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety.
Mechanism of Action: Two Distinct Payload Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: These are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[2] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsin B, which are upregulated in tumors, to cleave a peptide sequence within the linker.[2]
-
pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4) to hydrolyze an acid-labile group, such as a hydrazone.
-
Glutathione-sensitive: Leveraging the higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[2]
This triggered release can result in the accumulation of the payload within the target cell and potentially the surrounding tumor microenvironment, leading to the "bystander effect" – the killing of adjacent antigen-negative tumor cells.[3]
Non-Cleavable Linkers: These linkers form a highly stable bond between the antibody and the payload.[4] Payload release is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone within the lysosome.[4] This process releases the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated. This complex is often charged and less membrane-permeable, which generally prevents a bystander effect.[5]
Comparative Performance Data
The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | ADC Example | Target Antigen | Cell Line | IC50 (pM) | Key Findings |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | HER2 | Various HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells. |
| Cleavable (β-Galactosidase) | Trastuzumab-β-gal-MMAE | HER2 | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to the Val-Cit ADC.[6] |
| Non-Cleavable (SMCC) | Trastuzumab Emtansine (T-DM1) | HER2 | HER2+ | 33 | Effective, but generally less potent in vitro than some cleavable linker ADCs.[6] |
| Cleavable (Sulfatase) | Trastuzumab-sulfatase-MMAE | HER2 | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[6] |
| Non-Cleavable (Cys-linker) | mil40-15-MMAE | HER2 | BT-474 | ~10 | Highly potent in vitro. |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from various sources and may not be directly comparable due to differences in experimental setups.[6]
Plasma Stability
A critical attribute of an ADC linker is its stability in systemic circulation. Premature payload release can lead to off-target toxicity and reduced efficacy.
| Linker Type | Linker Chemistry | Plasma Stability (Half-life) | Key Findings |
| Cleavable | Valine-Citrulline (vc) | > 230 days (human plasma) | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases. |
| Cleavable | Hydrazone | Variable (e.g., t1/2 ≈ 36h for carbonate linker) | Generally less stable than peptide-based linkers.[6] |
| Cleavable | Disulfide | Variable (can be improved with steric hindrance) | Stability can be engineered by modifying the chemical environment around the disulfide bond. |
| Non-Cleavable | Thioether (e.g., SMCC) | High | Generally considered very stable in circulation.[4] |
| Cleavable | Silyl ether | > 7 days (human plasma) | A novel acid-cleavable linker with significantly improved stability over traditional hydrazone linkers.[6] |
| Cleavable | Sulfatase-cleavable | > 7 days (mouse plasma) | Demonstrates high plasma stability.[6] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time. Head-to-head comparisons provide the most valuable insights.
A study comparing a trastuzumab-MMAU (a derivative of MMAE) ADC with a stabilized cleavable glycopeptide linker to a trastuzumab-vc-MMAE ADC in an NCI-N87 human gastric carcinoma xenograft model demonstrated superior efficacy for the novel cleavable linker.[7] A single dose of 1 or 2 mg/kg of the trastuzumab-MMAU ADC resulted in greater tumor growth inhibition compared to trastuzumab-vc-MMAE.[7]
In another study, an anti-CD22 ADC with a cleavable linker (mal-vcMMAE) showed significant therapeutic efficacy in a preclinical patient-derived preB ALL xenograft mouse model.[8] While not a direct comparison, studies on anti-CD22 and anti-CD79b ADCs with non-cleavable linkers also demonstrated complete tumor regression in some non-Hodgkin lymphoma xenograft models.[9]
Systemic Toxicity: A Clinical Perspective
A systematic review and meta-analysis of clinical trial data from 11 commercially available ADCs (9 with cleavable linkers and 2 with non-cleavable linkers) provided insights into their systemic toxicities.[1] The study found that ADCs with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events (47%) compared to those with non-cleavable linkers (34%).[1] This suggests that the premature release of the payload from cleavable linkers may contribute to increased systemic toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in ADC development is crucial for a comprehensive understanding.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstones of ADC development. Below are detailed methodologies for key comparative assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells expressing the target antigen (and antigen-negative control cells) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).
-
Cell Viability Assessment: Use a colorimetric assay such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Data Readout: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Bystander Killing Effect Assay (Co-culture Method)
Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive (Ag+) cells.
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls such as untreated co-cultures, and monocultures of Ag+ and Ag- cells treated with the ADC.
-
Incubation: Incubate the plate for a period sufficient for the ADC to induce cell death (e.g., 96-120 hours).
-
Imaging and Analysis: Use a high-content imaging system to acquire images of the cells. Quantify the number of viable Ag- (fluorescent) and Ag+ (non-fluorescent) cells in each well.
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the "bystander IC50," which represents the potency of the bystander killing effect.
Conclusion
The decision between a cleavable and a non-cleavable linker is a multifaceted one that requires careful consideration of the ADC's intended application. Cleavable linkers, with their capacity for a bystander effect, may be more suitable for treating solid tumors with heterogeneous antigen expression. However, this can come at the cost of increased off-target toxicity. Non-cleavable linkers, on the other hand, offer enhanced plasma stability and a more favorable safety profile, making them a strong choice for hematological malignancies or tumors with high, uniform antigen expression. The experimental frameworks provided in this guide offer a robust starting point for the empirical determination of the optimal linker strategy for any given ADC candidate.
References
- 1. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Comparative Guide to Ald-Ph-NHS Ester and Alternative Linkers in ADC Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ald-Ph-NHS ester, a non-cleavable linker, with other commonly used linker technologies in Antibody-Drug Conjugate (ADC) research. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in making informed decisions for ADC design and development.
Introduction to ADC Linkers
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and safety. Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of payload release.
This compound is a non-cleavable linker. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The aldehyde group can be used for further conjugation or modification if desired, though in many applications it is the NHS ester functionality that is key for antibody conjugation. As a non-cleavable linker, the payload is released only after the complete degradation of the antibody component within the lysosome of the target cancer cell. This mechanism generally leads to high plasma stability and a reduced risk of off-target toxicity.
Comparative Performance of ADC Linkers
The choice of linker technology significantly impacts the therapeutic window of an ADC. The following tables summarize key performance parameters of non-cleavable linkers, represented by the well-characterized Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and cleavable linkers. While specific quantitative data for ADCs utilizing this compound is not extensively available in the public domain, its performance is expected to be in line with other non-cleavable linkers like SMCC due to their similar mechanism of action.
Table 1: Comparison of Key Performance Parameters for Non-Cleavable and Cleavable Linkers
| Parameter | Non-Cleavable Linkers (e.g., this compound, SMCC) | Cleavable Linkers (e.g., Val-Cit, Disulfide) | References |
| Plasma Stability | High. The robust amide and thioether bonds prevent premature payload release. | Variable. Susceptible to cleavage by proteases or reducing agents in circulation, which can lead to off-target toxicity. | [1][2][][4] |
| Payload Release Mechanism | Complete lysosomal degradation of the antibody. | Enzymatic cleavage (e.g., cathepsins for Val-Cit) or reduction (for disulfide linkers) in the tumor microenvironment or intracellularly. | [1][5] |
| Bystander Effect | Generally limited. The released payload is typically charged and has poor membrane permeability. | Can be significant. The released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells. | [5] |
| Efficacy | Highly dependent on high antigen expression and efficient internalization and lysosomal processing by the target cell. | Can be effective against tumors with heterogeneous antigen expression due to the bystander effect. | [1][5] |
| Safety Profile | Generally favorable due to high plasma stability and reduced off-target toxicity. | Potential for off-target toxicity if the linker is unstable in circulation. | [1] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| ADC | Linker Type | Cell Line | IC50 | References |
| Trastuzumab-emtansine (T-DM1) | Non-cleavable (SMCC) | HER2-positive breast cancer | Sub-nanomolar to nanomolar range | [2] |
| Brentuximab vedotin | Cleavable (Val-Cit) | CD30-positive lymphoma | Picomolar to nanomolar range | [6] |
| Anti-CD22-DM1 | Cleavable (Disulfide) | Human lymphoma | Not specified, but showed tumor regression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments in ADC research.
Protocol 1: ADC Synthesis via Lysine Conjugation using an NHS Ester Linker
This protocol describes a general method for conjugating a drug to an antibody via surface-exposed lysine residues using an NHS ester-functionalized linker like this compound or SMCC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
NHS ester-functionalized linker-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer.
-
Linker-Payload Preparation: Dissolve the NHS ester-functionalized linker-payload in DMSO to create a stock solution.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Quenching: Stop the reaction by adding the quenching reagent.
-
Purification: Remove unconjugated linker-payload and other impurities by purifying the ADC using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[7][8] It can be determined using several methods, including UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.[8][]
Hydrophobic Interaction Chromatography (HIC) Method:
-
HIC separates ADC species based on the number of conjugated drug molecules.[8][]
-
Inject the ADC sample onto an HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to the antibody with different drug loads (e.g., DAR 0, 2, 4, 6, 8).
-
The average DAR is calculated from the relative area of each peak.[]
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.[10][11][12][13]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.[10]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.[10]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.[10][12]
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate complex biological processes and experimental workflows.
ADC Mechanism of Action: Non-Cleavable vs. Cleavable Linkers
Caption: Mechanism of action for non-cleavable vs. cleavable linkers in ADCs.
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis, characterization, and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmiweb.com [pharmiweb.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methods for evaluating conjugation sites of Ald-Ph-NHS ester on a protein
A definitive guide for researchers, scientists, and drug development professionals on the methodologies for pinpointing the exact locations of Ald-Ph-NHS ester conjugation on a protein. This guide provides a comparative analysis of key techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Introduction to this compound Conjugation
This compound is a type of crosslinker used in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule like a protein. The N-hydroxysuccinimide (NHS) ester end of this molecule reacts with primary amines (-NH2) on the protein, primarily the epsilon-amine of lysine (B10760008) residues and the alpha-amine at the N-terminus, to form stable amide bonds.[1][2][3] The "Ald-Ph" component introduces an aldehyde-functionalized phenyl group onto the protein surface. The precise location of these modifications is critical as it can impact the protein's structure, function, and efficacy, particularly in the context of antibody-drug conjugates (ADCs) where specific drug-to-antibody ratios and conjugation sites are desired for optimal therapeutic performance.[4][5]
Comparative Analysis of Evaluation Methods
The primary methods for identifying conjugation sites are mass spectrometry-based peptide mapping, Edman degradation, and site-directed mutagenesis. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and workflow complexity.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Mass Spectrometry (Peptide Mapping) | Enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis to identify modified peptides and pinpoint the exact amino acid residue. | High resolution and accuracy in identifying specific conjugation sites.[4][5] Provides information on site occupancy and heterogeneity.[4] | Requires sophisticated instrumentation and data analysis expertise. Can be challenging to detect low-abundance modified peptides. | Medium to High | High |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[6][7] | Can unequivocally identify N-terminal conjugation.[8] A well-established and reliable technique.[7] | Not suitable for identifying internal conjugation sites or for sequencing large proteins.[9] Can be a slow and laborious process.[7] | Low | Medium |
| Site-Directed Mutagenesis | Indirectly identifies conjugation sites by systematically replacing potential target amino acids (e.g., lysines) and observing changes in conjugation.[10][11] | Can help infer the role of specific residues in conjugation.[12][13] Useful for protein engineering to control conjugation sites.[10] | Does not directly identify the conjugation site. Requires creating and expressing multiple protein variants.[11] | Low to Medium | Medium to High |
Key Experimental Protocols
Mass Spectrometry-Based Peptide Mapping
This is the most powerful and widely used method for identifying conjugation sites with high resolution.[4][5]
Methodology:
-
Protein Digestion:
-
The this compound conjugated protein is denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes.
-
The protein is then digested with a specific protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using liquid chromatography (LC) based on hydrophobicity.
-
The separated peptides are then introduced into a mass spectrometer (MS) for analysis. The MS measures the mass-to-charge ratio of the peptides.
-
Peptides are then fragmented in the mass spectrometer (tandem MS or MS/MS), and the fragmentation pattern is used to determine the amino acid sequence of the peptide.
-
-
Data Analysis:
-
The MS/MS data is searched against a protein database to identify the peptides.
-
The presence of the Ald-Ph group will result in a specific mass shift on the modified lysine residue, allowing for the precise identification of the conjugation site.[4] Software tools are used to map the identified modified peptides back to the protein sequence.[5]
-
Workflow Diagram:
Edman Degradation
A classic protein sequencing technique that can be used to identify N-terminal conjugation.[6][7]
Methodology:
-
Immobilization: The conjugated protein is immobilized on a solid support.
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC).[6]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the protein.
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
-
Cycle Repetition: The cycle is repeated to identify subsequent amino acids. If the N-terminus was conjugated with the this compound, the Edman degradation process will be blocked at the first cycle, indicating N-terminal modification.
Logical Diagram:
Site-Directed Mutagenesis
An indirect method to probe for conjugation sites by eliminating potential reactive residues.[10][11]
Methodology:
-
Identify Potential Sites: Identify all lysine residues in the protein sequence that are potential conjugation sites.
-
Mutate Residues: Create a series of protein variants where one or more lysine residues are replaced with a non-reactive amino acid, such as arginine or alanine, using site-directed mutagenesis.[10][11]
-
Express and Purify: Express and purify the wild-type and mutant proteins.
-
Conjugation Reaction: Perform the conjugation reaction with this compound on both the wild-type and mutant proteins under identical conditions.
-
Analyze Conjugation: Analyze the extent of conjugation for each protein variant using techniques like SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry. A significant decrease in the degree of labeling for a particular mutant indicates that the mutated lysine is a primary conjugation site.
Experimental Workflow:
Conclusion
The choice of method for evaluating this compound conjugation sites depends on the specific research question, available resources, and desired level of detail. For comprehensive and direct identification of all conjugation sites, mass spectrometry-based peptide mapping is the gold standard. Edman degradation is a valuable tool for specifically assessing N-terminal modification. Site-directed mutagenesis, while indirect, is a powerful approach for confirming the role of specific residues and for engineering proteins with controlled conjugation profiles. A combination of these methods can provide a highly detailed and validated map of protein conjugation sites, which is invaluable for the development of robust and well-characterized bioconjugates.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 12. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Ald-Ph-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ald-Ph-NHS ester, a bifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs), ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its reactive N-hydroxysuccinimide (NHS) ester and aldehyde moieties, specific procedures must be followed to neutralize the compound before it enters the waste stream. This guide provides essential safety information and a detailed protocol for the effective and safe disposal of this compound.
Essential Safety and Handling Information
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While a specific SDS for this compound was not publicly available, information for structurally related compounds, such as those with PEG linkers, indicates that the compound should be handled with care in a well-ventilated area, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Key Chemical and Safety Data Summary
| Property | Information | Source |
| Chemical Name | Aldehyde-Phenyl-N-hydroxysuccinimide ester | N/A |
| Common Synonyms | Ald-Ph-NHS | N/A |
| Primary Reactive Groups | N-hydroxysuccinimide (NHS) ester, Benzaldehyde | BroadPharm |
| NHS Ester Reactivity | Reacts with primary amines to form stable amide bonds. Susceptible to hydrolysis. | BroadPharm |
| Aldehyde Reactivity | Reacts with amines, hydroxylamines, and hydrazines. | BroadPharm |
| Storage Conditions | Typically stored at -20°C to prevent degradation. | BroadPharm |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. Some PEGylated versions have aqueous solubility. | BroadPharm |
Experimental Protocol for Proper Disposal
The following protocol outlines a two-step neutralization process to address both the NHS ester and the aldehyde functional groups of this compound. This procedure is designed to be performed in a chemical fume hood.
Materials
-
This compound waste (in an appropriate organic solvent like DMSO or DMF)
-
1 M Sodium bisulfite (NaHSO₃) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure
Step 1: Neutralization of the Aldehyde Group
-
Preparation: In a suitable beaker or flask within a chemical fume hood, place the this compound waste solution. Begin stirring the solution with a stir bar.
-
Addition of Sodium Bisulfite: Slowly add an excess of 1 M sodium bisulfite solution to the waste. A general guideline is to add at least a 1.5 molar excess relative to the estimated amount of this compound.
-
Reaction Time: Allow the mixture to stir for at least 30 minutes at room temperature. This allows for the formation of a bisulfite adduct with the benzaldehyde, effectively neutralizing its reactivity.
Step 2: Hydrolysis of the NHS Ester
-
pH Adjustment: After the 30-minute stirring period for aldehyde neutralization, slowly add 1 M sodium hydroxide (NaOH) solution to the reaction mixture.
-
Monitoring pH: Continuously monitor the pH of the solution using pH indicator strips or a pH meter. The target pH for efficient hydrolysis of the NHS ester is between 8 and 9.
-
Hydrolysis Reaction: Maintain the pH in the 8-9 range and continue stirring the solution for at least one hour. This will facilitate the hydrolysis of the NHS ester into the corresponding carboxylic acid and N-hydroxysuccinimide, both of which are significantly less reactive.
-
Final pH Check: After the hydrolysis is complete, check the final pH of the solution. If necessary, neutralize it to a pH between 6 and 8 by adding an appropriate acid (e.g., 1 M HCl) or base (1 M NaOH).
Step 3: Final Disposal
-
Waste Collection: Once the neutralization process is complete and the pH is within the acceptable range, the treated solution can be transferred to a properly labeled hazardous waste container.
-
Compliance: Always adhere to your institution's and local regulations for chemical waste disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and adhere to established institutional and regulatory guidelines for chemical waste management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
